Flavinadeninedinucleotidedisodium(FADdisodium)
Description
Ubiquity and Evolutionary Conservation of Flavin Adenine (B156593) Dinucleotide
The presence of FAD-dependent enzymes is a conserved feature across all domains of life, from bacteria and archaea to eukaryotes, highlighting its ancient and indispensable role in biochemistry. wikipedia.orgnih.gov The number of genes encoding for flavoproteins varies between species, constituting 0.1% to 3.5% of the genome. In humans, there are 90 genes that encode for flavoproteins, with FAD being the more abundant flavin cofactor, binding to approximately 75% of the total flavoproteome. wikipedia.org
The enzymes that utilize FAD and the related flavin mononucleotide (FMN) are involved in such fundamental processes that their core structures and cofactor-binding domains show remarkable conservation throughout evolution. nih.gov For instance, the adrenodoxin (B1173346) reductase enzyme, which binds both FAD and NADP, displays a highly conserved structure to ensure the precise positioning of these coenzymes for efficient electron transfer. wikipedia.orgnih.gov This evolutionary preservation underscores the critical importance of FAD-mediated reactions for cellular survival.
Fundamental Role of Flavin Adenine Dinucleotide in Cellular Metabolism and Redox Homeostasis
FAD is a linchpin in cellular metabolism, participating in catabolic and anabolic pathways essential for energy production and biosynthesis. ontosight.aiontosight.ai Its primary function is to act as an electron carrier, cycling between its oxidized form (FAD) and its fully reduced form (FADH₂). longevitybox.co.uk It can also exist in a partially reduced, free radical state known as the semiquinone (FADH•). wikipedia.org
In cellular respiration, FAD is a crucial component of the citric acid cycle and the electron transport chain. longevitybox.co.uk The enzyme succinate (B1194679) dehydrogenase, which is part of both pathways, utilizes a covalently bound FAD to oxidize succinate to fumarate (B1241708), generating FADH₂. wikipedia.org This FADH₂ then donates its high-energy electrons to the electron transport chain, ultimately leading to the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. wikipedia.orgontosight.ai The energy stored in one molecule of FADH₂ is sufficient to generate approximately 1.5 equivalents of ATP. wikipedia.org
Beyond energy production, FAD is vital for numerous other metabolic processes:
Fatty Acid Beta-Oxidation: FAD-dependent acyl-CoA dehydrogenases are essential for the breakdown of fatty acids to produce energy. wikipedia.orgnumberanalytics.com
Amino Acid Catabolism: Enzymes like monoamine oxidase and D-amino acid oxidase, which are involved in the degradation of amino acids and neurotransmitters, rely on FAD. numberanalytics.comlongevitybox.co.uk
Nucleotide Biosynthesis: FAD is involved in the synthesis of the building blocks of DNA and RNA. wikipedia.org
Synthesis of Other Cofactors: The production of coenzyme A, coenzyme Q, and heme groups requires FAD-dependent enzymes. wikipedia.org
FAD also plays a critical role in maintaining redox homeostasis, the balance between oxidants and antioxidants in the cell. It serves as a cofactor for enzymes like glutathione (B108866) reductase, which is essential for regenerating the antioxidant glutathione. numberanalytics.com By participating in reactions that neutralize reactive oxygen species (ROS), FAD helps protect cells from oxidative damage. longevitybox.co.uk
| Metabolic Pathway | Key FAD-Dependent Enzyme(s) | Function of FAD |
|---|---|---|
| Citric Acid Cycle | Succinate Dehydrogenase | Accepts electrons from succinate, forming FADH₂ |
| Electron Transport Chain | Complex II (Succinate Dehydrogenase) | Donates electrons (as FADH₂) to the chain for ATP synthesis |
| Fatty Acid β-Oxidation | Acyl-CoA Dehydrogenases | Accepts electrons during the breakdown of fatty acids |
| Amino Acid Catabolism | Monoamine Oxidase, D-amino acid oxidase | Acts as an oxidizing agent in the degradation of amino acids |
| Redox Homeostasis | Glutathione Reductase | Cofactor for regenerating the antioxidant glutathione |
Historical Development of Flavin Cofactor Research in Enzymology
The journey to understanding FAD began in the 1930s, a period that launched the field of coenzyme research. wikipedia.org In 1932, German scientists Otto Warburg and Walter Christian discovered a "yellow enzyme" in yeast that was necessary for cellular respiration. wikipedia.org A few years later, in 1937, their colleague Hugo Theorell separated this enzyme into its protein component (apoenzyme) and a yellow pigment. He demonstrated that neither part was active on its own, but activity was restored upon mixing them. Theorell identified the yellow pigment as the phosphate (B84403) ester of riboflavin (B1680620), which he named flavin mononucleotide (FMN), providing the first direct evidence for enzyme cofactors. wikipedia.org
Building on this work, Warburg and Christian in 1938 identified FAD as a cofactor for the enzyme D-amino acid oxidase. wikipedia.org These pioneering discoveries, along with Warburg's research on nicotinamide's role in hydride transfers, laid the groundwork for decades of research that would uncover the vast network of redox biochemistry and its central pathways, such as the citric acid cycle and ATP synthesis. wikipedia.org This foundational work established the concept of enzyme cofactors and revealed the essential role of flavins in biological oxidation-reduction reactions.
Structure
2D Structure
Properties
CAS No. |
84366-81-4 |
|---|---|
Molecular Formula |
C27H33N9NaO15P2 |
Molecular Weight |
808.5 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |
InChI |
InChI=1S/C27H33N9O15P2.Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);/t14-,15+,16+,19-,20+,21+,26+;/m0./s1 |
InChI Key |
NQOZVHXDRLWYCQ-WQLILBPHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
146-14-5 84366-81-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dinucleotide, Flavin-Adenine FAD Flavin Adenine Dinucleotide Flavin-Adenine Dinucleotide Flavitan |
Origin of Product |
United States |
Redox Chemistry and Electron Transfer Mechanisms of Flavin Adenine Dinucleotide
Interconversion of Oxidized (FAD), Semiquinone (FADH•), and Reduced (FADH2) Flavin Adenine (B156593) Dinucleotide States
FAD's ability to mediate electron transfer stems from its capacity to exist in oxidized (FAD), one-electron reduced (semiquinone, FADH•), and two-electron reduced (hydroquinone, FADH2) forms. wikipedia.orgnumberanalytics.com The fully oxidized FAD state is yellow in aqueous solution and can accept two electrons and two protons to become the fully reduced, colorless FADH2. wikipedia.org This interconversion can proceed via a one-step two-electron transfer or through two sequential one-electron transfers, the latter involving the formation of a semiquinone radical intermediate (FADH•). wiley-vch.denih.gov
The transition between these states is fundamental to cellular respiration, where FAD is reduced to FADH2 in reactions like the citric acid cycle and fatty acid oxidation. numberanalytics.comlongevitybox.co.uk FADH2 then donates its electrons to the electron transport chain, contributing to the generation of adenosine (B11128) triphosphate (ATP). numberanalytics.com
Characterization of Flavin Semiquinone Radical Intermediates
The flavin semiquinone (FADH•) is a radical intermediate that can exist in either a neutral (FADH•) or anionic (FAD•-) form, depending on the pH and the local protein environment. wikipedia.orgresearchgate.net This intermediate state is often unstable in aqueous solution but can be stabilized within the active sites of flavoenzymes. rsc.orgresearchgate.net The neutral semiquinone is typically blue or red, while the anionic form is red. wikipedia.org
Spectroscopic techniques are crucial for the characterization of these transient species. UV-visible absorption spectroscopy reveals characteristic peaks for the semiquinone radical that are distinct from the oxidized and reduced forms. researchgate.net For instance, semiquinone intermediates often exhibit absorption bands at around 450-500 nm and 600-650 nm. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for identifying and characterizing these radical species. rsc.org The stability of the semiquinone radical is significantly influenced by its interaction with the surrounding protein, which can modulate its redox potential and reactivity. researchgate.netnih.gov
Spectroscopic Properties of FAD Redox States
| Redox State | Common Color in Aqueous Solution | General Spectroscopic Features |
|---|---|---|
| FAD (Oxidized) | Yellow | Absorption maxima around 375 and 450 nm. |
| FADH• (Neutral Semiquinone) | Blue or Red | Broad absorption in the 550-650 nm range. |
| FAD•- (Anionic Semiquinone) | Red | Absorption maxima around 370, 480, and a broad band above 550 nm. |
| FADH2 (Reduced) | Colorless | Lacks significant absorption in the visible range. |
One-Electron versus Two-Electron Transfer Pathways
Flavoproteins can utilize either one-electron or two-electron transfer mechanisms, a versatility that is central to their diverse biological functions. wiley-vch.de In some enzymatic reactions, FAD undergoes a direct two-electron reduction to FADH2, often through the transfer of a hydride ion (a proton and two electrons). libretexts.org
In other cases, the reaction proceeds through two sequential one-electron transfer steps, leading to the formation of the semiquinone radical as an intermediate. wiley-vch.de This stepwise pathway is critical in processes where electrons need to be transferred one at a time, such as in the electron transport chain where FADH2 donates electrons to iron-sulfur clusters. The ability of the FAD cofactor to switch between these two pathways is often dictated by the specific protein environment and the nature of the electron donor and acceptor. researchgate.netacs.org This dual capability allows flavoenzymes to interface with both two-electron donors (like NADH) and one-electron acceptors (like cytochromes). researchgate.net
Redox Potentials of Flavin Adenine Dinucleotide and Energetic Contributions to Biochemical Reactions
The redox potential (E°) of a molecule quantifies its tendency to accept electrons. The redox potential of FAD is not a fixed value but is significantly influenced by its local environment, particularly its association with a protein. numberanalytics.comnih.gov This modulation of redox potential by the protein scaffold is a key mechanism for tailoring the thermodynamic properties of the cofactor to suit a specific biochemical reaction.
The standard redox potential of free FAD/FADH2 is approximately -219 mV. However, within flavoenzymes, this potential can vary over a wide range, from approximately -400 mV to over +150 mV. This tuning allows FAD to participate in a vast array of metabolic reactions with different thermodynamic requirements. researchgate.net For example, the relatively high redox potential of FAD in Complex II of the electron transport chain enables the oxidation of succinate (B1194679) to fumarate (B1241708). nih.gov
Redox Potentials of FAD in Different Environments
| Environment | Redox Potential (E°', pH 7) | Significance |
|---|---|---|
| Free FAD/FADH2 in solution | -219 mV | Reference potential for the free cofactor. |
| FAD in Succinate Dehydrogenase (Complex II) | ~ -40 mV | Enables the oxidation of succinate in the citric acid cycle. nih.gov |
| FAD in Electron-Transferring Flavoprotein (ETF) | Variable, can be significantly more positive or negative | Allows for the transfer of electrons from various dehydrogenases to the respiratory chain. |
Mechanisms of Electron and Proton Transfer within Flavin Adenine Dinucleotide's Isoalloxazine Ring System
The isoalloxazine ring of FAD is the site of its redox activity. Electron and proton transfers are intimately coupled within this ring system. The reduction of FAD to FADH2 involves the addition of two electrons and two protons to the N1 and N5 nitrogen atoms of the isoalloxazine ring. ias.ac.in
The mechanism of these transfers can be complex and may involve concerted or stepwise pathways. For instance, a proton and an electron can be transferred together as a hydrogen atom, or they can be transferred sequentially. reddit.com The specific pathway is influenced by the protein environment, which can provide proton donors and acceptors in the vicinity of the flavin cofactor to facilitate the reaction. nih.gov Hydrogen bonding between the isoalloxazine ring and amino acid residues of the protein plays a critical role in stabilizing the different redox states and in providing pathways for proton transfer. nih.govresearchgate.net The distribution of valence electrons within the isoalloxazine ring changes significantly with the redox state, influencing its reactivity and interactions with the surrounding protein. researchgate.net
Flavin Adenine Dinucleotide Dependent Enzymes Flavoenzymes : Catalytic Diversity and Mechanistic Insights
Classification and Subfamilies of Flavoenzymes
Flavoenzymes are a diverse group of proteins that can be broadly classified based on the nature of the reaction they catalyze. The two main categories are oxidoreductases, which catalyze redox reactions, and non-redox flavoenzymes, which participate in reactions without a net change in the oxidation state of the substrate. gsjournals.com
Oxidoreductases: Dehydrogenases, Oxidases, and Monooxygenases
Oxidoreductases are the most common class of flavoenzymes and are further subdivided based on their electron acceptor and the nature of the oxygen species involved in the reaction. researchgate.net
Dehydrogenases: These enzymes catalyze the removal of hydrogen atoms from a substrate, transferring electrons to an acceptor other than oxygen. gsjournals.com A prime example is succinate (B1194679) dehydrogenase (Complex II of the electron transport chain), which oxidizes succinate to fumarate (B1241708) in the tricarboxylic acid (TCA) cycle. tutorchase.comstackexchange.com In this reaction, FAD is reduced to FADH2. Another key group of FAD-dependent dehydrogenases are the acyl-CoA dehydrogenases , which are crucial for the first step of fatty acid β-oxidation. utah.eduwikipedia.org These enzymes are specific for the length of the fatty acyl chain. utah.edu
Oxidases: Flavin-dependent oxidases catalyze the transfer of electrons from a substrate to molecular oxygen, producing hydrogen peroxide (H₂O₂) as a byproduct. medwinpublishers.com A well-studied example is D-amino acid oxidase , which is involved in the catabolism of D-amino acids. wikipedia.org
Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate, with the other oxygen atom being reduced to water. nih.gov Flavin-dependent monooxygenases are involved in a wide range of metabolic pathways, including the biosynthesis of natural products and the metabolism of xenobiotics. researchgate.net They typically use a reduced nicotinamide (B372718) adenine (B156593) dinucleotide (phosphate) (NAD(P)H) as an external electron donor to reduce the flavin cofactor, which then reacts with oxygen to form a reactive flavin-peroxide intermediate that oxygenates the substrate. nih.gov
Table 1: Examples of FAD-Dependent Oxidoreductases
| Enzyme Subclass | Example Enzyme | Function | Cellular Pathway |
|---|---|---|---|
| Dehydrogenase | Succinate Dehydrogenase | Oxidation of succinate to fumarate | Tricarboxylic Acid (TCA) Cycle |
| Dehydrogenase | Acyl-CoA Dehydrogenase | Oxidation of fatty acyl-CoA | Fatty Acid β-Oxidation |
| Oxidase | D-amino Acid Oxidase | Oxidative deamination of D-amino acids | Amino Acid Catabolism |
| Monooxygenase | Phenylalanine Hydroxylase | Hydroxylation of phenylalanine to tyrosine | Amino Acid Metabolism |
Essential Roles of Flavin Adenine Dinucleotide in Core Metabolic Pathways
FAD is a central player in cellular energy metabolism, participating in key catabolic pathways that converge on the production of adenosine (B11128) triphosphate (ATP). taylorandfrancis.com
Electron Transport Chain and Oxidative Phosphorylation Entry Points
The reduced form of FAD, FADH2, is a crucial electron donor to the mitochondrial electron transport chain (ETC), the final stage of cellular respiration. tutorchase.com Electrons from FADH2 enter the ETC at Complex II (succinate dehydrogenase) . libretexts.org As electrons are passed down the chain, they move to lower energy levels, and the released energy is used to pump protons across the inner mitochondrial membrane, creating a proton gradient. tutorchase.com This gradient drives the synthesis of ATP through a process called oxidative phosphorylation. taylorandfrancis.com Each molecule of FADH2 that enters the ETC yields approximately 1.5 molecules of ATP. wikipedia.org
Tricarboxylic Acid (TCA) Cycle and Associated Dehydrogenases
The TCA cycle, also known as the Krebs cycle, is a central metabolic hub for the oxidation of carbohydrates, fats, and proteins. creative-proteomics.com FAD plays a critical role in this cycle as the cofactor for succinate dehydrogenase . This enzyme catalyzes the oxidation of succinate to fumarate, a reaction that is directly coupled to the reduction of FAD to FADH2. stackexchange.com The FADH2 produced can then donate its electrons to the ETC. The use of FAD in this specific step, rather than NAD+, is due to the smaller free energy change of this reaction, which is sufficient to reduce FAD but not NAD+. stackexchange.com
Table 2: FAD-Dependent Step in the TCA Cycle
| Enzyme | Substrate | Product | FAD Conversion |
|---|---|---|---|
| Succinate Dehydrogenase | Succinate | Fumarate | FAD → FADH₂ |
Fatty Acid β-Oxidation and Amino Acid Catabolism Pathways
FAD is indispensable for the breakdown of fatty acids and amino acids.
Fatty Acid β-Oxidation: This is the primary pathway for the degradation of fatty acids to generate acetyl-CoA, which can then enter the TCA cycle. wikipedia.org The first step of each cycle of β-oxidation is catalyzed by a family of acyl-CoA dehydrogenases , which are FAD-dependent. nih.gov These enzymes introduce a double bond between the α- and β-carbons of the fatty acyl-CoA, with the concomitant reduction of FAD to FADH2. wikipedia.org The resulting FADH2 then transfers its electrons to the ETC. nih.gov
Amino Acid Catabolism: The breakdown of several amino acids also involves FAD-dependent enzymes. For example, the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine) involves a branched-chain α-keto acid dehydrogenase complex , which has a component that utilizes FAD. youtube.com Additionally, isovaleryl-CoA dehydrogenase , an enzyme in the leucine (B10760876) degradation pathway, is FAD-dependent. wikipedia.org These enzymes facilitate the oxidative degradation of amino acid skeletons, contributing to energy production. longevitybox.co.uk
Nucleotide Biosynthesis and DNA Repair Mechanisms
Flavin adenine dinucleotide is a critical cofactor for enzymes involved in both the synthesis of nucleotides, the building blocks of DNA and RNA, and the repair of damaged DNA.
In nucleotide biosynthesis, FAD-dependent enzymes play a key role. A prominent example is dihydroorotate (B8406146) dehydrogenase (DHODH) , which catalyzes the fourth and only redox step in the de novo pyrimidine (B1678525) biosynthesis pathway. wikipedia.orgrsc.orgebi.ac.uk This mitochondrial enzyme, located on the outer surface of the inner mitochondrial membrane, facilitates the oxidation of dihydroorotate to orotate (B1227488), a crucial precursor for pyrimidine nucleotides. wikipedia.orgnih.gov The reaction involves the reduction of an FAD-related flavin cofactor, flavin mononucleotide (FMN), which then funnels electrons into the electron transport chain. wikipedia.orgrsc.org The activity of DHODH is vital for cell proliferation, as it provides the necessary building blocks for DNA synthesis. wikipedia.org
FAD is also central to DNA repair mechanisms, particularly in the process of photoreactivation, which repairs DNA damage caused by ultraviolet (UV) light. wikipedia.orgbohrium.comnih.govDNA photolyases are FAD-dependent enzymes that recognize and repair UV-induced pyrimidine dimers. wikipedia.org These enzymes utilize blue light energy, captured by the FAD cofactor, to initiate a cyclic electron transfer process. bohrium.comnih.gov The catalytically active form of the cofactor, the fully reduced FADH-, is excited by light and donates an electron to the damaged DNA, which leads to the cleavage of the dimer and restoration of the original bases. wikipedia.orgnih.govum.es After the repair, back electron transfer restores the FAD cofactor to its reduced state, completing the catalytic cycle. nih.gov
Closely related to photolyases are cryptochromes , which are flavoprotein blue-light photoreceptors involved in regulating circadian rhythms in various organisms. nih.govresearchgate.net While not directly involved in DNA repair in all organisms, they share a high degree of structural homology with photolyases and also utilize a light-dependent FAD photocycle involving the transition between oxidized (FADox), semiquinone radical (FADH°), and fully reduced (FADH-) states to initiate signaling cascades. nih.govresearchgate.netresearchgate.net
| Enzyme/Protein Family | Function | Role of Flavin Adenine Dinucleotide |
| Dihydroorotate Dehydrogenase (DHODH) | Catalyzes the oxidation of dihydroorotate to orotate in de novo pyrimidine synthesis. wikipedia.orgrsc.org | Acts as a redox cofactor (via FMN) accepting electrons from dihydroorotate. wikipedia.orgebi.ac.uk |
| DNA Photolyase | Repairs UV-induced pyrimidine dimers in DNA. wikipedia.org | Absorbs blue light to initiate electron transfer for dimer cleavage. bohrium.comnih.gov |
| Cryptochrome | Functions as a blue-light photoreceptor in circadian rhythm regulation. nih.govresearchgate.net | Undergoes a light-induced redox cycle to trigger signaling pathways. nih.govresearchgate.net |
Biosynthesis of Secondary Metabolites and Other Cofactors
FAD-dependent enzymes are instrumental in the biosynthesis of a wide variety of natural products and secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism. These flavoenzymes, particularly oxidoreductases and monooxygenases, often act as "tailoring enzymes" that modify the core scaffolds of molecules like polyketides and non-ribosomal peptides, thereby contributing to their vast structural diversity and biological activity. nih.govresearchgate.net
In the biosynthesis of polyketides , which includes many antibiotics and other pharmaceuticals, FAD-dependent enzymes catalyze crucial oxidation and reduction steps. These reactions modify the growing polyketide chain, introducing functional groups and stereochemical complexity that are essential for the final product's function. nih.govyoutube.com Similarly, in the synthesis of non-ribosomal peptides , another important class of natural products, flavoenzymes are involved in tailoring reactions that modify the peptide backbone or amino acid side chains. uzh.chnih.gov
FAD-dependent monooxygenases, for instance, are widely involved in these pathways, catalyzing hydroxylation, epoxidation, and other oxygenation reactions that are often key to the bioactivity of the final molecule. nih.gov These enzymes utilize the reactivity of a flavin-hydroperoxide intermediate to introduce oxygen atoms with high regio- and stereoselectivity. researchgate.netnih.gov
Furthermore, FAD itself is involved in the synthesis of other essential cofactors. Its versatile redox chemistry makes it an indispensable component in the metabolic pathways that produce other vital cellular molecules.
Enzymatic Mechanisms and Catalytic Cycles Involving Flavin Adenine Dinucleotide
The chemical versatility of the isoalloxazine ring of FAD allows it to participate in a wide range of catalytic mechanisms. It can exist in three stable redox states—oxidized (FAD), one-electron reduced semiquinone (FADH•), and two-electron reduced hydroquinone (B1673460) (FADH2)—enabling it to mediate both one- and two-electron transfer reactions. numberanalytics.com
Hydride Transfer Mechanisms in Flavin-Dependent Dehydrogenases
A common mechanism employed by FAD-dependent dehydrogenases is hydride transfer. numberanalytics.com In these reactions, the enzyme catalyzes the oxidation of a substrate by removing two hydrogen atoms (a proton and a hydride ion, H-). The hydride ion is directly transferred from the substrate to the N5 position of the FAD isoalloxazine ring, reducing it to FADH2. numberanalytics.com
This two-electron transfer process is fundamental to many metabolic pathways. For example, in the citric acid cycle, succinate dehydrogenase utilizes a covalently bound FAD to oxidize succinate to fumarate. In fatty acid β-oxidation, acyl-CoA dehydrogenases use FAD to introduce a double bond into the fatty acyl chain. These reactions are crucial for cellular energy production.
The redox potential of FAD is more positive than that of NAD+, making it a stronger oxidizing agent. This property allows FAD-dependent enzymes to catalyze energetically challenging oxidation reactions, such as the dehydrogenation of a C-C single bond to a C=C double bond.
Oxygen Activation and Hydroxylation Reactions in Flavin-Dependent Monooxygenases
Flavin-dependent monooxygenases (FMOs) are a class of enzymes that catalyze the insertion of one atom of molecular oxygen into a substrate, with the other oxygen atom being reduced to water. nih.govwikipedia.orgacs.org The catalytic cycle of these enzymes is a prime example of FAD's role in oxygen activation.
The cycle typically proceeds as follows:
Flavin Reduction : The enzyme-bound FAD is first reduced to FADH2 by accepting a hydride from a donor, usually NADPH. wikipedia.org
Oxygen Reaction : Molecular oxygen reacts with the reduced flavin (FADH2) to form a key reactive intermediate, the C4a-(hydro)peroxyflavin (FAD-OOH). acs.orgmdpi.comnih.gov This intermediate is stabilized within the enzyme's active site.
Substrate Oxygenation : The C4a-(hydro)peroxyflavin acts as an electrophilic or nucleophilic oxygenating agent, transferring one of its terminal oxygen atoms to the substrate. nih.gov This results in the hydroxylation or oxygenation of the substrate.
Water Elimination and FAD Regeneration : Following oxygen transfer, the resulting C4a-hydroxyflavin intermediate eliminates a molecule of water to regenerate the oxidized FAD, completing the catalytic cycle and preparing the enzyme for another round of catalysis. wikipedia.org
This mechanism allows for the controlled and highly selective hydroxylation of a wide range of substrates, which is critical in both the biosynthesis of natural products and the metabolism of xenobiotics. nih.govwikipedia.org
| FMO Catalytic Cycle Step | Description | Key Flavin Species |
| 1. Reduction | Oxidized FAD is reduced by NADPH. | FAD → FADH2 |
| 2. Oxygen Binding | FADH2 reacts with O2. | FADH2 → FAD-OOH |
| 3. Oxygen Transfer | The FAD-OOH intermediate transfers an oxygen atom to the substrate. | FAD-OOH |
| 4. Regeneration | C4a-hydroxyflavin eliminates water to regenerate oxidized FAD. | FAD-OH → FAD |
Light-Driven Catalysis in Photoenzymes Utilizing Flavin Adenine Dinucleotide
As discussed in the context of DNA repair, photoenzymes like DNA photolyase and cryptochromes harness the energy of light to drive chemical reactions. bohrium.com The FAD cofactor is central to this process, acting as a photocatalyst.
The photocycle in these enzymes begins with the FAD cofactor in its catalytically active, fully reduced state (FADH-). wikipedia.orgum.es
Light Absorption (Photoexcitation) : The FADH- absorbs a photon of blue light, elevating it to an electronically excited state (*FADH-). nih.gov This excited state is a potent electron donor.
Electron Transfer : The excited flavin rapidly transfers an electron to the substrate, such as a pyrimidine dimer in the case of photolyase. bohrium.comnih.gov This initiates the chemical transformation of the substrate.
Product Formation and Back Electron Transfer : For photolyase, the transfer of the electron leads to the cleavage of the bonds forming the dimer. Once the substrate is repaired, an electron is transferred back to the flavin, returning it to the FADH- state. nih.gov In cryptochromes, the light-induced electron transfer leads to the formation of the FADH• radical, which is considered the signaling state that triggers downstream biological responses. nih.govresearchgate.net
Dark Reversion : In the absence of light, the flavin cofactor in cryptochromes eventually returns to its oxidized resting state (FADox), terminating the signal. nih.gov The entire process is a true catalytic cycle, where light energy is converted into chemical energy to perform a specific function. nih.gov
Radical Chemistry Mediated by Flavin Adenine Dinucleotide Semiquinones
The ability of the flavin isoalloxazine ring to be stable in a one-electron reduced state, the semiquinone radical (FADH• or FAD•-), is crucial for many enzymatic reactions. nih.govnih.gov This radical intermediate can participate in single-electron transfer (SET) mechanisms, bridging the two-electron chemistry of many organic substrates and nicotinamide cofactors with the one-electron chemistry of acceptors like metal centers (e.g., iron-sulfur clusters) or molecular oxygen. nih.gov
The flavin semiquinone is formed either by the reduction of oxidized flavin (FAD) or the oxidation of the fully reduced flavin (FADH2). nih.gov While often a transient species, in some protein environments, the semiquinone radical is thermodynamically stabilized and can be a key catalytic intermediate. nih.govacs.org
For example, in the reaction catalyzed by glucose oxidase, both neutral and anionic semiquinones are observed, indicating a radical mechanism is at play. wikipedia.org The formation of a flavin semiquinone is also a key step in the reaction of FADH2 with molecular oxygen, which proceeds via a one-electron transfer to form a superoxide (B77818) anion and the flavin semiquinone radical. nih.gov This radical pair then combines to form the C4a-peroxyflavin intermediate central to monooxygenase activity. nih.gov The involvement of radical intermediates greatly expands the catalytic repertoire of flavoenzymes, allowing them to perform a diverse set of challenging chemical transformations. nih.gov
Structural Biology of Flavin Adenine Dinucleotide and Flavoenzyme Interactions
Recurrent Flavin Adenine (B156593) Dinucleotide-Binding Motifs and Domains
The binding of FAD to flavoproteins is often mediated by conserved structural motifs and domains that have evolved to recognize and accommodate this complex cofactor. These recurrent structures provide the necessary framework for the precise positioning of FAD within the enzyme's active site.
A predominant structural motif found in many FAD-binding proteins is the Rossmann fold. wikipedia.org This tertiary fold is characterized by a three-layered sandwich structure composed of alternating beta strands and alpha helices. wikipedia.org The classical Rossmann fold contains six parallel beta strands connected by alpha helices in a β-α-β-α-β arrangement, which is duplicated to form an inverted tandem repeat. wikipedia.org A highly conserved feature of the Rossmann fold is the initial beta-alpha-beta (βαβ) fold, which plays a crucial role in nucleotide binding. wikipedia.orgproteopedia.org
In dinucleotide-binding flavoproteins, the FAD-binding Rossmann fold is typically located near the amino terminus of the protein. proteopedia.org Specific sequence motifs, often rich in glycine (B1666218) residues, are characteristic of the Rossmann fold and are essential for its structure and function. nih.govplos.org For instance, a common glycine-rich motif (GxGxxG) is found in the loop between the first β-strand and the subsequent α-helix, allowing for a sharp turn in the polypeptide chain to accommodate the pyrophosphate moiety of FAD. proteopedia.orgnih.gov The interactions between the protein and the FAD molecule are highly specific, with the nucleotide co-factor often adopting the same conformation and orientation relative to the polypeptide chain across different enzymes. wikipedia.org
| Characteristic | Description |
| Core Structure | Alternating β-strands and α-helices forming a three-layered sandwich. wikipedia.org |
| Conserved Motif | The initial beta-alpha-beta (βαβ) fold is the most conserved segment. wikipedia.org |
| Typical Location | Often found near the amino terminus in dinucleotide binding flavoproteins. proteopedia.org |
| Key Sequence Feature | Glycine-rich motifs (e.g., GxGxxG) are common for accommodating the pyrophosphate group. nih.gov |
The TIM barrel, named after the enzyme triose-phosphate isomerase, is another conserved protein fold that can accommodate FAD. wikipedia.org This structure consists of eight parallel β-strands forming a central β-barrel, which is surrounded by eight α-helices, creating a (β/α)₈ arrangement. wikipedia.orgnih.gov Approximately 10% of all enzymes adopt this fold, highlighting its versatility and evolutionary significance. wikipedia.org
While not as exclusively associated with nucleotide binding as the Rossmann fold, many TIM barrel enzymes utilize nucleotide-derived cofactors, including FAD. nih.govresearchgate.net The active site in TIM barrel enzymes is typically located at the C-terminal end of the β-barrel, where loops connecting the strands and helices provide the necessary residues for catalysis and cofactor binding. wikipedia.org The evolution of the TIM barrel is thought to have involved gene duplication and fusion of smaller (βα) motifs, leading to the diverse range of functions observed today. wikipedia.org
| Characteristic | Description |
| Core Structure | Eight alternating β-strands and α-helices arranged in a (β/α)₈ barrel. wikipedia.org |
| Active Site Location | Typically at the C-terminal end of the β-barrel. wikipedia.org |
| Cofactor Association | Binds a variety of cofactors, including FAD. nih.gov |
| Evolutionary Origin | Believed to have evolved from the duplication and fusion of smaller (βα) units. wikipedia.org |
The CATH (Class, Architecture, Topology, Homologous superfamily) database provides a hierarchical classification of protein domain structures. cathdb.info FAD-binding domains are found across various CATH superfamilies, reflecting the diverse evolutionary origins of flavoenzymes. Beyond the well-characterized Rossmann and TIM barrel folds, other structural families have been identified that bind FAD. nih.govnih.gov
These include the ferredoxin reductase (FR)-type FAD-binding domain and the p-cresol (B1678582) methylhydroxylase (PCMH) family. nih.govnih.govebi.ac.uk The FR-type fold features a cylindrical β-domain with a six-stranded antiparallel β-barrel. ebi.ac.uk Each FAD-binding fold can be identified by unique, conserved sequence motifs. nih.govnih.gov A common feature across these diverse folds is that the most highly conserved sequence motif is typically involved in binding the pyrophosphate moiety of FAD, suggesting this interaction is a critical component of molecular recognition. nih.govnih.gov
Determinants of Flavin Adenine Dinucleotide Specificity and Binding Affinity in Flavoenzymes
A crucial determinant of binding is the interaction with the pyrophosphate group of FAD, which is often anchored by a highly conserved sequence motif. nih.govnih.gov The conformation of the FAD molecule itself can also vary, adopting either an extended or a bent conformation depending on the enzyme's binding pocket. nih.gov In some enzymes, the isoalloxazine ring of FAD is inserted deep within the protein, while the adenine and ribose portions are more exposed. nih.gov The binding of FAD can also be influenced by the presence of other ligands or substrates and can involve covalent linkages in a small percentage of flavoenzymes, resulting in a stronger redox potential. wikipedia.org
| Determinant | Role in FAD Binding |
| Binding Pocket Shape | Dictates the overall conformation (extended or bent) of the bound FAD. nih.gov |
| Pyrophosphate Interactions | Anchored by highly conserved sequence motifs, critical for molecular recognition. nih.govnih.gov |
| Amino Acid Residues | Specific residues form hydrogen bonds and other non-covalent interactions with different parts of the FAD molecule. nih.gov |
| Covalent Linkage | In about 5-10% of flavoproteins, FAD is covalently linked, enhancing redox power. wikipedia.org |
Conformational Dynamics of Flavin Adenine Dinucleotide and Flavoenzymes during Catalysis
The interaction between FAD and flavoenzymes is not static. Both the cofactor and the protein can undergo significant conformational changes during the catalytic cycle. These dynamic movements are often essential for substrate binding, electron transfer, and product release.
The isoalloxazine ring of FAD, the redox-active part of the molecule, can adopt different conformations relative to the protein active site. These are often referred to as "OUT" and "IN" conformations. In the "IN" conformation, the flavin ring is positioned within the active site, ready to participate in catalysis. In the "OUT" conformation, the ring is moved away from the active site, which can be important for processes like substrate or product exchange, or for receiving electrons from a redox partner.
Molecular dynamics simulations of free FAD in solution show transitions between "open" (extended) and "closed" (stacked) conformations, where the flavin and adenine rings stack together. researchgate.netvu.nl This intrinsic flexibility is harnessed by flavoenzymes. For example, in some enzymes, a conformational change acts as a gate, separating two flavin cofactors after an electron transfer event to ensure the correct transfer of the second electron. nih.gov The reduction of the flavin can trigger reorientation of side chains and even movements of the protein backbone in the vicinity of the FAD-binding site. nih.gov These dynamic conformational changes are critical for the diverse functions of flavoenzymes, from metabolic redox reactions to light sensing in cryptochromes. frontiersin.org
| Conformation | Description | Functional Implication |
| "IN" | The isoalloxazine ring is positioned within the enzyme's active site. | Ready for direct participation in the catalytic reaction (e.g., hydride or electron transfer). |
| "OUT" | The isoalloxazine ring is moved away from the primary active site. | May facilitate substrate/product exchange, interaction with redox partners, or prevent side reactions. |
| Open/Extended | The adenine and isoalloxazine rings are distant from each other. researchgate.net | A common conformation when bound within the constraints of an enzyme active site. nih.gov |
| Closed/Stacked | The adenine and isoalloxazine rings are in close, parallel proximity. researchgate.netvu.nl | This conformation is observed for free FAD in solution and can be relevant for intramolecular quenching of fluorescence. researchgate.net |
Protein Sculpting of the Flavin Adenine Dinucleotide Environment
The intricate interplay between a flavoenzyme and its Flavin Adenine Dinucleotide (FAD) cofactor is a testament to the precise molecular architecture of biological systems. The protein environment meticulously sculpts the FAD binding pocket, profoundly influencing the cofactor's conformation, electronic properties, and, consequently, its reactivity. This "sculpting" is achieved through a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, which collectively create a unique microenvironment for the FAD molecule.
The conformation of FAD upon binding to a protein can deviate significantly from its preferred state in solution. While free FAD in solution tends to adopt a compact, stacked conformation, enzymatic binding often forces it into an extended or partially extended conformation. This conformational selection is dictated by the specific geometry of the binding pocket, which is shaped by the surrounding amino acid residues. The protein scaffold can induce a "butterfly bend" in the isoalloxazine ring of FAD, particularly upon reduction, which is a critical aspect of the catalytic cycle for many flavoenzymes. The degree of this bending is finely tuned by the protein environment.
Hydrogen bonding networks play a pivotal role in anchoring the FAD molecule and modulating its electronic properties. Specific amino acid residues form hydrogen bonds with various parts of the FAD molecule, including the isoalloxazine ring, the ribityl chain, and the adenine and phosphate (B84403) moieties. For instance, hydrogen bonds to the N1 and O2 atoms of the pyrimidine (B1678525) sub-nucleus of the isoalloxazine ring can influence the redox potential of the FAD. Similarly, interactions with the N5 atom are crucial for stabilizing the semiquinone state, a key intermediate in one-electron transfer reactions.
The collective effect of these interactions is a fine-tuning of the FAD's redox potential over a wide range, allowing different flavoenzymes to catalyze a diverse array of redox reactions. The protein environment can modulate the redox potential by several hundred millivolts compared to free FAD in solution, thereby tailoring the cofactor's thermodynamic properties to the specific chemical transformation catalyzed by the enzyme.
Table 1: Influence of the Protein Environment on FAD Properties
| Flavoenzyme | Interacting Residues/Environment | Effect on FAD | Reference |
|---|---|---|---|
| Methylophilus methylotrophus Electron-transferring Flavoprotein | Arg-237 | Stabilizes the FAD anionic semiquinone by ~200 mV. | nih.gov |
| NADPH-cytochrome P450 oxidoreductase | Ser-457, Asp-675, Cys-630 | Forms a hydrogen bond network that may promote proton release from the hydroquinone (B1673460)/semiquinone. | nih.gov |
| Escherichia coli Succinate (B1194679) Dehydrogenase (SdhA-H45A variant) | Non-covalent FAD binding | Significant decrease in FAD reduction potential (-87 mV or more). | |
| p-Cresol Methylhydroxylase | Covalent attachment to Tyr384 | Increases the two-electron E(m,7) value for FAD by about 75 mV. | nih.gov |
Covalent and Non-Covalent Flavin Adenine Dinucleotide Attachment and Its Functional Consequences
The attachment of Flavin Adenine Dinucleotide (FAD) to its partner enzyme can occur through two primary mechanisms: non-covalent binding and covalent linkage. The vast majority of flavoenzymes utilize non-covalent interactions to bind their FAD cofactor. This association, while often very tight with dissociation constants in the nanomolar to picomolar range, is reversible. The binding is mediated by the cumulative effect of hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the FAD molecule and the amino acid residues lining the binding pocket. This non-covalent mode of binding allows for the potential regulation of enzyme activity through cofactor association and dissociation.
In a smaller but significant subset of flavoenzymes, estimated to be around 5-10%, the FAD cofactor is attached to the polypeptide chain via a covalent bond. wikipedia.org This irreversible linkage, termed covalent flavinylation, results in a permanently bound prosthetic group. Several types of covalent linkages have been identified, most commonly involving the 8α-methyl group of the isoalloxazine ring. The specific amino acid residue involved in the linkage can vary, leading to different types of covalent bonds, including:
8α-N(3)-histidyl-FAD
8α-N(1)-histidyl-FAD
8α-S-cysteinyl-FAD
8α-O-tyrosyl-FAD
6-S-cysteinyl-FAD nih.gov
The formation of this covalent bond is often an autocatalytic process, although in some cases, it is facilitated by accessory proteins known as assembly factors or flavin transferases. vanderbilt.edu
The functional consequences of covalent versus non-covalent FAD attachment are significant. Covalent linkage generally leads to a more stable holoenzyme, protecting the protein from denaturation and preventing the loss of the cofactor, which can be particularly advantageous for enzymes functioning in harsh cellular environments. Perhaps the most critical functional consequence of covalent flavinylation is the modulation of the FAD's redox properties.
Impact of Covalent Flavinylation on Enzyme Activity and Redox Properties
The covalent attachment of FAD to a flavoenzyme has a profound impact on the cofactor's redox potential and, consequently, the enzyme's catalytic activity. A primary and well-documented effect of covalent flavinylation is a significant increase in the redox potential of the FAD. researchgate.netnih.gov This elevation of the redox potential makes the flavin a stronger oxidizing agent, enabling the enzyme to catalyze thermodynamically challenging oxidation reactions that would not be feasible with a non-covalently bound FAD. researchgate.net
For instance, in succinate dehydrogenase (Complex II of the electron transport chain), the FAD is covalently linked to a histidine residue. This covalent bond is absolutely required for the enzyme to oxidize succinate to fumarate (B1241708). nih.gov The redox potential of the covalently bound FAD in Complex II is significantly higher (around -50 to -90 mV) compared to the redox potential of free FAD in solution (approximately -219 mV). nih.gov When the covalent linkage is disrupted through site-directed mutagenesis, the redox potential of the now non-covalently bound FAD drops by about 90 to 150 mV, rendering the enzyme incapable of efficient succinate oxidation. nih.gov
The increase in redox potential upon covalent attachment is attributed to the electronic effects of the substitution at the 8α-position of the isoalloxazine ring and the specific interactions with the protein environment. nih.gov This enhanced oxidative power directly translates to increased catalytic efficiency for certain reactions. In the case of p-cresol methylhydroxylase, the covalent attachment of FAD to a tyrosine residue raises the two-electron midpoint potential of the flavin by approximately 75 mV. nih.gov While the Michaelis constant (Km) for the substrate remains unchanged, the catalytic rate (kcat) is diminished by an order of magnitude in a mutant with non-covalently bound FAD, indicating that the covalent linkage is crucial for optimal catalytic activity. nih.gov
However, it is important to note that covalent flavinylation does not universally lead to an increase in enzyme activity for all reactions. In some instances, the introduction of a covalent linkage can lead to an altered positioning of the FAD within the active site, resulting in reduced or even abolished enzyme activity. acs.org This highlights the delicate balance between the enhanced redox properties conferred by the covalent bond and the precise structural requirements for efficient catalysis.
Table 2: Impact of Covalent Flavinylation on Enzyme Redox Potential and Activity
| Enzyme | Type of FAD Attachment | Redox Potential (E_m,7) vs. NHE | Catalytic Activity (k_cat) | Reference |
|---|---|---|---|---|
| Succinate Dehydrogenase (Wild Type) | Covalent (8α-N(3)-histidyl-FAD) | ~ -50 to -90 mV | Efficient succinate oxidation | nih.gov |
| Succinate Dehydrogenase (Mutant) | Non-covalent | Decrease of 90-150 mV | Inefficient succinate oxidation | nih.gov |
| p-Cresol Methylhydroxylase (Wild Type) | Covalent (8α-O-tyrosyl-FAD) | +84 mV (two-electron) | Normal | nih.gov |
| p-Cresol Methylhydroxylase (Y384F Mutant) | Non-covalent | ~ +9 mV (two-electron) | Diminished by an order of magnitude | nih.gov |
| Vanillyl-alcohol Oxidase (Wild Type) | Covalent (histidyl-FAD) | +55 mV | Normal | researchgate.net |
| Vanillyl-alcohol Oxidase (H422A Mutant) | Non-covalent | -17 mV and -113 mV (two one-electron couples) | Turnover rate limited by reduced rate of flavin reduction | researchgate.net |
Biosynthesis and Cellular Homeostasis of Flavin Adenine Dinucleotide
Riboflavin (B1680620) Kinase-Mediated Phosphorylation of Riboflavin to Flavin Mononucleotide
The initial and obligatory step in FAD biosynthesis is the conversion of riboflavin to flavin mononucleotide (FMN). nih.gov This reaction is catalyzed by the enzyme riboflavin kinase (RFK), also known as flavokinase (EC 2.7.1.26). wikipedia.orgnih.gov The reaction involves the transfer of a phosphate (B84403) group from an adenosine (B11128) triphosphate (ATP) molecule to the ribityl side chain of riboflavin, forming FMN, also known as riboflavin-5'-phosphate. researchgate.netwikipedia.org This phosphorylation step requires the presence of a divalent cation, such as magnesium or zinc, to facilitate the reaction. reactome.org
Flavin Adenine (B156593) Dinucleotide Synthase (FADS)-Catalyzed Adenylylation of Flavin Mononucleotide
Following its synthesis, FMN serves as the substrate for the second and final step in the FAD biosynthetic pathway. This reaction is catalyzed by the enzyme FAD synthase (FADS), also known as FMN:adenylyltransferase (FMNAT) (EC 2.7.7.2). nih.govnih.gov FAD synthase facilitates the adenylylation of FMN, where an adenosine monophosphate (AMP) moiety is transferred from a second molecule of ATP to FMN. wikipedia.org This forms a pyrophosphate linkage between the phosphate group of FMN and the phosphate group of AMP, yielding the final product, FAD. wikipedia.org
In humans, the FLAD1 gene encodes FAD synthase. wikipedia.orgresearchgate.net Through mechanisms like alternative splicing, this single gene gives rise to distinct isoforms of the enzyme, which exhibit different subcellular localizations and potentially different regulatory properties. wikipedia.orgmdpi.com The two most well-characterized isoforms are hFADS1 and hFADS2. univr.it
hFADS1: This is the longer isoform and contains a mitochondrial targeting sequence, directing its localization to the mitochondrial matrix. researchgate.net
hFADS2: This shorter isoform results from alternative splicing and is primarily found in the cytosol. researchgate.net
Both major isoforms contain a C-terminal catalytic domain, known as the PAPS reductase domain, which is sufficient to catalyze the synthesis of FAD. researchgate.netunivr.it Additionally, they feature an N-terminal domain that resembles a molybdopterin-binding domain (MPTb). This N-terminal domain has been shown to possess FAD pyrophosphatase activity, meaning it can hydrolyze FAD back to FMN and AMP. univr.itbohrium.com This dual functionality suggests that these enzymes play a role in both the synthesis and the turnover of FAD, contributing to the regulation of the intracellular FAD pool. The hydrolytic activity of the human FADS2 isoform is complex, being influenced by the presence of divalent cations like Co²⁺ and monovalent cations like K⁺. bohrium.com
| Isoform | Subcellular Localization | Key Structural Features | Primary Function |
|---|---|---|---|
| hFADS1 | Mitochondria | Contains a mitochondrial targeting sequence; C-terminal PAPS reductase (synthase) domain; N-terminal MPTb-like (hydrolase) domain. researchgate.netunivr.it | Mitochondrial FAD synthesis. researchgate.net |
| hFADS2 | Cytosol | Lacks mitochondrial targeting sequence; C-terminal PAPS reductase (synthase) domain; N-terminal MPTb-like (hydrolase) domain. researchgate.netunivr.it | Cytosolic FAD synthesis and turnover. researchgate.netbohrium.com |
A significant distinction in FAD biosynthesis exists between prokaryotes and eukaryotes. nih.gov
In most prokaryotes, such as Corynebacterium ammoniagenes and Streptococcus pneumoniae, the two catalytic activities—riboflavin kinase and FAD synthase—are fused into a single, bifunctional protein. mdpi.comnih.gov This enzyme, often referred to as FAD synthase (FADS), typically has the FMNAT (FAD synthase) activity located in the N-terminal domain and the RFK (riboflavin kinase) activity in the C-terminal domain. mdpi.comnih.gov
In contrast, most eukaryotes, including mammals and yeast, utilize two separate, monofunctional enzymes to carry out the two-step conversion of riboflavin to FAD. wikipedia.orgnih.govmdpi.com Riboflavin kinase and FAD synthase are distinct polypeptides encoded by different genes. mdpi.com This separation of enzymatic activities allows for more complex layers of regulation, including differential expression and localization of the two enzymes. While the prokaryotic RFK module shares homology with the eukaryotic RFK, the monofunctional eukaryotic FAD synthase is structurally different from its prokaryotic counterpart, being more related to the PAPS-reductase family of enzymes. nih.govebi.ac.uk
Subcellular Compartmentalization of Flavin Adenine Dinucleotide Biosynthesis and Distribution
The synthesis and distribution of FAD are not confined to a single cellular location. Instead, FAD metabolism is compartmentalized, with distinct FAD pools and synthetic machinery found in different organelles, primarily the cytosol and mitochondria. wikipedia.orgnih.gov This compartmentalization is crucial for supplying FAD to the vast number of flavoenzymes that are specifically localized within these subcellular domains. mdpi.com
The cytosol is a primary site for FAD biosynthesis. nih.gov The enzymes responsible for both steps of the pathway, riboflavin kinase and the cytosolic isoform of FAD synthase (hFADS2 in humans), are present in this compartment. reactome.orgresearchgate.net This cytosolic machinery synthesizes an FAD pool that is available for newly synthesized apo-flavoproteins destined for the cytosol, peroxisomes, and the endoplasmic reticulum. The cytosolic FAD pool is dynamic, with its concentration maintained by the balance between synthesis by FADS2 and hydrolysis, a function that can also be performed by the FADS2 enzyme itself. bohrium.com
Mitochondria are the primary sites of cellular respiration and contain a high concentration of flavoenzymes, such as succinate (B1194679) dehydrogenase (Complex II) and electron-transferring flavoprotein, making a dedicated local supply of FAD essential. wikipedia.orgnih.gov For many years, it was assumed that FAD was synthesized exclusively in the cytosol and then imported into the mitochondria. However, extensive research has demonstrated that mitochondria possess their own machinery for FAD synthesis. nih.govuniba.it
Studies in yeast (Saccharomyces cerevisiae), tobacco, and mammals have confirmed the presence of both riboflavin kinase and FAD synthase (the hFADS1 isoform in humans) activities within the mitochondrial matrix. nih.govnih.govuniba.it Mitochondria can take up riboflavin from the cytosol and convert it to FMN and subsequently to FAD internally. nih.govuniba.it Furthermore, evidence suggests the existence of specific transport systems for moving flavins across the mitochondrial membranes. For instance, in yeast, the Flx1p carrier protein has been identified as a mitochondrial FAD exporter, indicating a complex interplay and transport network between the mitochondrial and cytosolic FAD pools. nih.gov This localized synthesis ensures that the high demand for FAD by mitochondrial flavoenzymes is efficiently met, which is critical for maintaining cellular energy production and redox balance. uniba.it
Nuclear Flavin Adenine Dinucleotide Synthesis and Its Local Pool
While mitochondria are the primary sites of flavoenzyme activity, a distinct and dynamic pool of Flavin Adenine Dinucleotide (FAD) exists within the cell nucleus. Evidence from confocal microscopy and immunoblotting experiments has confirmed the presence of FAD synthase (FADS), the final enzyme in the FAD biosynthetic pathway, within the nucleus of various rat models. This localization is crucial for nuclear redox activities and epigenetic events.
The nuclear FAD pool is not static; it is maintained by the coordinated actions of both synthesis and degradation enzymes. Isolated rat liver nuclei have been shown to contain a significant amount of FAD, which is predominantly bound to proteins. In addition to FAD synthase, nuclei also possess a FAD pyrophosphatase, an enzyme that hydrolyzes FAD. This hydrolyzing activity, which is notably inhibited by adenylate-containing nucleotides, works in concert with FAD synthase to create a dynamic and locally regulated supply of the flavin cofactor within the nucleus.
Interactive Table 1: Flavin Content and FAD Synthesis in Isolated Rat Liver Nuclei
| Parameter | Value |
|---|---|
| Total Nuclear FAD Content | ~300 pmol/mg protein |
| Protein-Bound FAD | Majority of nuclear FAD |
Regulation of Flavin Adenine Dinucleotide Biosynthesis and Cellular Levels
The maintenance of appropriate intracellular FAD levels is critical to prevent metabolic imbalances. Cells employ sophisticated regulatory strategies to control FAD biosynthesis, ensuring that the supply of this essential cofactor matches cellular demand. These mechanisms include feedback control of the enzymes involved in the biosynthetic pathway and interplay with the redox state of other key cellular components.
Feedback Mechanisms and Allosteric Control
The biosynthesis of FAD is a two-step enzymatic process starting from riboflavin. The first step is the phosphorylation of riboflavin to flavin mononucleotide (FMN) by riboflavin kinase (RFK), followed by the adenylation of FMN to FAD by FAD synthase (FADS). Both of these enzymatic steps are points of regulation.
In some prokaryotic systems, such as Corynebacterium ammoniagenes, the riboflavin kinase activity of the bifunctional FADS enzyme is subject to feedback inhibition by its own products. Both ADP and FMN can inhibit the RFK activity, thereby controlling the rate of FMN synthesis. Furthermore, an excess of the initial substrate, riboflavin, can also be inhibitory. This intricate regulation ensures a fine-tuned production of FMN, the precursor to FAD.
Allosteric control is another key regulatory feature. Allosteric inhibitors can bind to regulatory sites on an enzyme, distinct from the active site, to modulate its activity. Riboflavin kinase activity can be allosterically regulated, providing an additional layer of control over the entry of riboflavin into the flavin nucleotide pool. These feedback and allosteric mechanisms are crucial for maintaining flavin homeostasis.
Interplay with Nicotinamide (B372718) Adenine Dinucleotide (NAD) Redox Status on Flavin Cofactor Homeostasis
The cellular pools of FAD and Nicotinamide Adenine Dinucleotide (NAD) are functionally interlinked, particularly within the mitochondria where both are central to energy metabolism. Emerging research suggests that the redox state of the NAD pool (the ratio of NAD+ to NADH) can influence FAD homeostasis.
Degradation and Turnover of Flavin Adenine Dinucleotide
Enzymatic Hydrolysis of Flavin Adenine (B156593) Dinucleotide to Flavin Mononucleotide and Riboflavin (B1680620)
The degradation of FAD is a two-step process initiated by the hydrolysis of the pyrophosphate bond in FAD to yield FMN and adenosine (B11128) monophosphate (AMP). Subsequently, FMN can be further hydrolyzed to Riboflavin and inorganic phosphate (B84403). These reactions are catalyzed by specific enzymes that play a crucial role in flavin homeostasis.
Flavin Adenine Dinucleotide Pyrophosphatase Activities
The primary enzyme responsible for the initial step of FAD degradation is FAD pyrophosphatase (FADppase), which belongs to the class of diphosphatases (EC 3.6.1.18). This enzyme specifically targets the pyrophosphate bridge of FAD, catalyzing its hydrolysis to FMN and AMP. researchgate.net FAD pyrophosphatase activity has been identified in various subcellular compartments, including the mitochondria and the nucleus. researchgate.netnih.gov
In rat liver nuclei, a FAD pyrophosphatase has been characterized that displays an optimal pH in the alkaline range and is notably inhibited by nucleotides containing adenylate. nih.govnih.gov The rate of FAD hydrolysis to FMN in isolated rat liver nuclei has been measured at approximately 1.4 nmol·min⁻¹·mg⁻¹ of protein. nih.gov The subsequent formation of Riboflavin from FMN occurs at a slower rate, around 0.15 nmol·min⁻¹·mg⁻¹ of protein. nih.gov
Research in Saccharomyces cerevisiae mitochondria has also identified FAD pyrophosphatase activity. nih.gov This mitochondrial enzyme is subject to regulation by the redox state of nicotinamide (B372718) adenine dinucleotide (NAD), where it is inhibited by both NAD⁺ and NADH, albeit with differing inhibition constants. nih.gov This suggests a potential mechanism for cross-talk between NAD and FAD homeostasis within the mitochondria. nih.gov
It is important to note that some enzymes initially thought to be bifunctional, possessing both FAD synthetase and FAD pyrophosphatase activities, have been found to have lost their degradative function in certain evolutionary lineages. For instance, in vascular plants, the FAD synthetase AtFADS1 contains an inactive pyrophosphatase domain, while its algal counterparts retain this dual functionality. nih.gov
Contribution of NUDIX Hydrolase Family Members to Flavin Catabolism
The NUDIX (Nucleoside Diphosphate (B83284) linked to some moiety X) hydrolase superfamily of enzymes is characterized by their ability to hydrolyze a wide range of nucleoside diphosphate derivatives, including FAD. wikipedia.orgnih.gov These enzymes are considered to have a "housekeeping" or surveillance function, eliminating excess or potentially toxic metabolites and regulating the levels of important signaling molecules and coenzymes. nih.gov
The canonical NUDIX motif, a conserved sequence of 23 amino acids (GX₅EX₇REUXEEXGU), is the hallmark of this enzyme family. wikipedia.orgnih.gov Several members of the NUDIX family have been shown to exhibit FAD pyrophosphohydrolase activity. For example, in the model plant Arabidopsis thaliana, which has 27 genes encoding NUDIX hydrolase homologs, the protein AtNUDX23, located in the plastids, acts as an FAD pyrophosphatase. nih.govresearchgate.net In mammals, NUDT12 has been identified as a NUDIX hydrolase that efficiently hydrolyzes FAD, although its primary localization appears to be peroxisomal. researchgate.net
Subcellular Location and Regulation of Flavin Adenine Dinucleotide Degradation Pathways
The degradation of FAD is a compartmentalized process, with hydrolyzing activities present in various subcellular locations to manage local FAD pools. Evidence points to the existence of FAD degradation pathways in the cytosol, mitochondria, and the nucleus. nih.govwikipedia.orgmdpi.com
The presence of both FAD synthase and FAD pyrophosphatase activities in the nucleus of rat liver cells suggests the existence of a local, dynamic pool of FAD. nih.govnih.gov This nuclear FAD homeostasis is crucial for the function of nuclear flavoenzymes, such as lysine-specific demethylases. nih.gov The nuclear FAD pyrophosphatase activity is inhibited by adenylate-containing nucleotides, indicating a regulatory mechanism tied to the energy status of the nucleus. nih.govnih.gov
In mitochondria, FAD degradation is also tightly regulated. The FAD pyrophosphatase activity in yeast mitochondria is modulated by the NAD⁺/NADH ratio, linking flavin cofactor levels to the mitochondrial redox state. nih.gov This regulation is significant as mitochondria are the primary site of FAD-dependent redox reactions for energy production. researchgate.net
| Subcellular Location | Key Degradative Enzymes/Activities | Regulatory Factors |
| Nucleus | FAD Pyrophosphatase | Inhibited by adenylate-containing nucleotides |
| Mitochondria | FAD Pyrophosphatase, FMN Phosphohydrolase | Inhibited by NAD⁺ and NADH |
| Cytosol | FAD Pyrophosphatase activities | - |
| Peroxisomes | NUDT12 (NUDIX Hydrolase) | - |
| Plastids (in plants) | AtNUDX23 (NUDIX Hydrolase) | - |
Dynamic Equilibrium and Homeostatic Control of Flavin Adenine Dinucleotide Levels
The maintenance of stable intracellular FAD concentrations is achieved through a dynamic equilibrium between its synthesis and degradation. nih.gov This homeostatic control ensures that the cellular requirements for FAD as a cofactor for numerous flavoenzymes are met without the accumulation of potentially harmful excess flavins. researchgate.net
The coordinate action of FAD-forming and FAD-degrading enzymes allows the cell to create and maintain distinct pools of this cofactor in different subcellular compartments, such as the cytosol, mitochondria, and nucleus. nih.govnih.gov This compartment-specific regulation is vital for the proper functioning of metabolic pathways that are localized to these organelles. mdpi.com
For instance, the demonstration of both FAD synthesis and hydrolysis within isolated rat liver nuclei supports the concept of a self-contained nuclear flavin network. nih.gov The rate of FAD synthesis in these nuclei was measured to be approximately 18.1 pmol·min⁻¹·mg⁻¹ protein, while the hydrolysis rate was also significant, highlighting a continuous turnover. nih.govnih.gov This dynamic pool is thought to be crucial for epigenetic regulation and other nuclear processes. nih.gov
| Parameter | Value | Organism/Tissue | Reference |
| Nuclear FAD Synthesis Rate | 18.1 pmol·min⁻¹·mg⁻¹ protein | Rat Liver | nih.govnih.gov |
| Nuclear FAD Hydrolysis Rate (to FMN) | 1.4 nmol·min⁻¹·mg⁻¹ protein | Rat Liver | nih.gov |
| Nuclear FMN Hydrolysis Rate (to Riboflavin) | 0.15 nmol·min⁻¹·mg⁻¹ protein | Rat Liver | nih.gov |
| Nuclear FAD Content | ~300 pmol·mg⁻¹ protein | Rat Liver | nih.govnih.gov |
Advanced Research Methodologies for Investigating Flavin Adenine Dinucleotide and Flavoenzymes
Spectroscopic Techniques for Characterizing Flavin Adenine (B156593) Dinucleotide and Flavoenzyme Dynamics
Fluorescence Spectroscopy and Anisotropy for Conformational Studies
Fluorescence spectroscopy is a powerful tool for probing the conformational dynamics of FAD. The intrinsic fluorescence of the isoalloxazine ring of FAD is highly sensitive to its local environment and conformation. FAD in solution exists in a dynamic equilibrium between an "open," extended conformation where the adenine and isoalloxazine rings are distant, and a "closed" or stacked conformation where they are in close proximity. In the stacked conformation, the fluorescence is significantly quenched due to photoinduced electron transfer between the two rings. vu.nl
Time-resolved fluorescence spectroscopy can distinguish between these conformational states. For instance, FAD in aqueous solution displays a heterogeneous fluorescence intensity decay, with a major fast component of around 7 picoseconds (ps) attributed to the rapidly quenched stacked conformation, and a slower component of approximately 2.7 nanoseconds (ns) corresponding to the more fluorescent open conformation. vu.nlresearchgate.net Changes in the solvent environment can shift this equilibrium; for example, increasing the organic content of the solvent can lead to a higher population of the extended, more fluorescent conformations. nih.govnih.gov
Fluorescence anisotropy provides information about the rotational motion of FAD, which can be used to study its binding to flavoenzymes. When FAD is free in solution, it tumbles rapidly, resulting in low anisotropy. Upon binding to a much larger enzyme, its rotational motion is restricted, leading to a significant increase in anisotropy. This change can be used to monitor binding events and determine binding affinities.
Fluorescence Lifetime Components of FAD in Different States
| State of FAD | Lifetime Component 1 (τ₁) | Contribution of τ₁ | Lifetime Component 2 (τ₂) | Contribution of τ₂ | Reference |
|---|---|---|---|---|---|
| Aqueous Solution (Stacked Conformation) | ~7 ps | Dominant | - | - | vu.nlresearchgate.net |
| Aqueous Solution (Open Conformation) | - | - | ~2.7 ns | Major | vu.nlresearchgate.net |
| Bound to NADH Peroxidase (Mutant) | Variable (depending on temperature) | - | Variable (depending on temperature) | - | researchgate.net |
Raman and Resonance Raman Spectroscopy for Vibrational Mode Analysis
In RR spectroscopy, the excitation wavelength is tuned to coincide with an electronic absorption band of the flavin, leading to a significant enhancement of the Raman signals of the chromophore's vibrations. This selectivity allows for the study of the FAD cofactor within a complex protein matrix with minimal interference from the protein itself.
Studies have used RR spectroscopy to assign specific vibrational modes of the isoalloxazine ring. horiba.comnih.gov For example, deuteration of the C(8)-methyl group of the flavin allows for the identification of vibrational modes associated with this group, which can report on important interactions between the FAD cofactor and its protein or substrate environment. horiba.com The vibrational frequencies are also sensitive to the redox state and protonation state of the flavin, making RR a powerful tool for studying catalytic mechanisms. d-nb.info For instance, changes in pH can lead to characteristic shifts in the Raman bands, reflecting the protonation or deprotonation of specific nitrogen atoms in the isoalloxazine ring. d-nb.inforesearchgate.net
Selected Resonance Raman Bands of FAD and Their Assignments
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Sensitivity | Reference |
|---|---|---|---|
| ~1625 | CC/CN stretching vibrations | Redox state, Hydrogen bonding | researchgate.net |
| ~1579 | Adenine ring mode | pH, Stacking interactions | researchgate.net |
| ~1346 | Isoalloxazine ring mode | Adsorption on surfaces | researchgate.net |
| ~1250 | δ(N3-H) | Hydrogen bonding at N3 position | nih.gov |
| ~1160 | Stretching modes of ring II/III of flavin | Flavin structure | researchgate.net |
UV/Visible Absorption Spectroscopy for Redox State Transitions
UV/Visible absorption spectroscopy is a fundamental technique for monitoring the redox state of FAD. wikipedia.org The isoalloxazine ring of FAD is a chromophore that exhibits distinct absorption spectra in its different redox states: oxidized (FAD), one-electron reduced neutral semiquinone (FADH•), one-electron reduced anionic semiquinone (FAD•⁻), and two-electron fully reduced hydroquinone (B1673460) (FADH₂). wikipedia.orgnih.gov
The fully oxidized form (FAD) is yellow and has characteristic absorption maxima around 375 nm and 450 nm. nih.gov The semiquinone forms are blue or red depending on the pH, and the fully reduced form is colorless. wikipedia.org These distinct spectral properties allow for the real-time monitoring of redox reactions catalyzed by flavoenzymes. rsc.org For example, the reduction of FAD to FADH₂ can be followed by the disappearance of the absorbance at 450 nm.
The protein environment can modulate the absorption spectrum of the FAD cofactor, providing insights into the active site polarity and specific interactions. rsc.org The UV-visible absorption spectrum is an essential tool for detecting the different redox states of FAD in a protein. rsc.org
UV/Visible Absorption Maxima for Different Redox States of FAD
| Redox State | Typical Color | Absorption Maxima (λ_max) | Reference |
|---|---|---|---|
| FAD (Oxidized) | Yellow | ~375 nm, ~450 nm | wikipedia.orgnih.gov |
| FADH• (Neutral Semiquinone) | Blue/Red | Complex pattern between 300 nm and 500 nm | rsc.org |
| FAD•⁻ (Anionic Semiquinone) | Blue/Red | Complex pattern between 300 nm and 500 nm | rsc.org |
| FADH₂ (Fully Reduced) | Colorless | Near-UV (~345 nm) | rsc.org |
| FADH⁻ (Anionic Fully Reduced) | Colorless | Near-UV (~325 nm) | rsc.org |
Time-Resolved Spectrophotometry for Reaction Intermediate Trapping
Time-resolved spectrophotometry techniques, such as stopped-flow and laser flash photolysis, are crucial for trapping and characterizing transient reaction intermediates in flavoenzyme catalysis. nih.gov These methods allow for the monitoring of rapid spectral changes on timescales ranging from milliseconds to femtoseconds, providing kinetic information about individual steps in the enzymatic reaction.
In a stopped-flow experiment, small volumes of enzyme and substrate solutions are rapidly mixed, and the subsequent changes in absorbance or fluorescence are monitored over time. This technique has been used to study the rates of FAD reduction by substrates like NADPH and its reoxidation by molecular oxygen, as well as the formation and decay of flavin-oxygen intermediates such as the C4a-hydroperoxyflavin. nih.gov
Femtosecond time-resolved spectroscopy can be used to investigate the initial ultrafast events following photoexcitation of the flavin cofactor. rsc.org For instance, upon light absorption, the oxidized FAD can be photoreduced by electron transfer from nearby amino acid residues, such as tryptophan or tyrosine, on a femtosecond to picosecond timescale. rsc.org These ultrafast, reversible processes can be monitored to understand photoprotective mechanisms in flavoproteins. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly specific and sensitive technique for the detection and characterization of paramagnetic species, such as the flavin semiquinone radical (FADH• or FAD•⁻). nih.govresearchgate.net These radical intermediates are crucial in many flavoenzyme-catalyzed reactions involving single-electron transfer steps. nih.gov
EPR spectroscopy provides detailed information about the electronic structure of the flavin radical and its interaction with the surrounding environment. nih.gov The shape and width of the EPR signal are indicative of the nature of the semiquinone (neutral or anionic). Advanced pulsed EPR techniques, such as Electron Nuclear Double Resonance (ENDOR), can resolve hyperfine couplings between the unpaired electron and nearby magnetic nuclei (e.g., ¹H, ¹⁴N), providing precise information about the spin density distribution within the isoalloxazine ring and the distances to neighboring atoms. nih.govfrontiersin.org
Time-resolved EPR can be used to track the formation and decay of short-lived flavin radical intermediates that are generated, for example, by a laser flash. nih.govfrontiersin.org This allows for the direct monitoring of flavin-dependent reactions with nanosecond time resolution. nih.gov
Ion Mobility Spectrometry for Gas-Phase Conformer Analysis
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), is a powerful technique for separating and characterizing the different conformations of FAD in the gas phase. nih.govnih.gov In IMS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This allows for the measurement of the ion's collision cross-section (CCS), which is a measure of its average rotational area.
IMS-MS studies have revealed that FAD can exist in multiple conformations in the gas phase. nih.govnih.govacs.org For example, up to 12 different conformations have been observed for protonated and sodiated FAD ions. nih.govnih.gov The relative abundances of these conformers can be influenced by the starting solution conditions and the nature of the drift gas. nih.govnih.gov For instance, introducing organic molecules into the drift gas can induce a shift from a "stacked" to a "close" conformation. nih.govnih.gov
By combining experimental CCS measurements with theoretical calculations, it is possible to propose candidate structures for the different observed conformers. nih.govnih.gov This technique provides unique insights into the intrinsic conformational landscape of FAD, free from the influence of solvent, which helps in understanding the fundamental forces that govern its folding and interaction with proteins. nih.govnih.govacs.org
Observed Gas-Phase Conformers of FAD by Ion Mobility Spectrometry
| Ion Type | Number of Observed Conformers | Observed Conformational Transitions | Reference |
|---|---|---|---|
| [M + H]⁺ | Up to 12 | "Stack" to "close" | nih.govnih.govacs.org |
| [M + Na]⁺ | Multiple | - | nih.govnih.govacs.org |
| Dianions (Deprotomers) | 2 principal isomers | Photo-induced proton transfer | rsc.org |
Computational Modeling and Simulation Approaches
Computational modeling and simulation have become indispensable tools for elucidating the intricate molecular mechanisms of flavin adenine dinucleotide (FAD) and flavoenzymes. These methods provide atomic-level insights that complement experimental data, offering a deeper understanding of structure-function relationships, reaction dynamics, and molecular interactions.
Molecular Dynamics Simulations of Flavin Adenine Dinucleotide-Protein Complexes
Molecular dynamics (MD) simulations are powerful computational techniques used to study the conformational dynamics and stability of FAD-protein complexes. nih.govresearchgate.net By simulating the motions of atoms over time, MD can reveal how the protein environment influences the behavior of the FAD cofactor and vice versa. These simulations have been instrumental in understanding the transitions between "open" and "closed" conformations of FAD, where the flavin and adenine rings stack or unstack. wur.nl This conformational flexibility is crucial for the cofactor's function in electron transfer. temple.edu
MD simulations have shown that hydrogen bonding networks within the ribityl-pyrophosphate-ribofuranosyl chain connecting the flavin and adenine rings play a dominant role in these conformational transitions. researchgate.net Furthermore, simulations can elucidate the impact of the protein environment on FAD's redox properties and catalytic activity. For instance, MD studies have been used to investigate the reconstitution of apo-glucose oxidase on FAD-functionalized single-walled carbon nanotubes, revealing how the nanotube's charge affects FAD's conformation and its ability to interact with the apoenzyme. nih.gov
Key Findings from MD Simulations of FAD-Protein Complexes
| Simulation Focus | Key Findings | Significance |
|---|---|---|
| Conformational Dynamics of FAD | FAD exhibits transitions between open (unstacked) and closed (stacked) conformations. These transitions are governed by intramolecular hydrogen bonds. researchgate.netwur.nl | Understanding the dynamic nature of FAD is essential for comprehending its role in catalysis and electron transfer. |
| FAD on Carbon Nanotubes | The charge of single-walled carbon nanotubes influences the conformation of immobilized FAD, with negatively charged nanotubes best preserving its native structure. nih.gov | Provides insights for the rational design of biosensors and bioelectronic devices. |
| Flavoenzyme Catalysis | MD simulations, in conjunction with other methods, have been used to model nonnatural flavoenzyme catalysis, correlating substrate-enzyme binding affinities with experimental reaction yields. princeton.edu | Demonstrates the potential for computational guidance in optimizing enzyme catalytic efficiency. |
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Reaction Mechanisms
To investigate the chemical reactions catalyzed by flavoenzymes, a combination of quantum mechanics (QM) and molecular mechanics (MM) methods is often employed. researchgate.netnih.gov QM/MM approaches treat the chemically active region of the enzyme (the FAD cofactor and substrate) with a high level of QM theory, while the surrounding protein and solvent are described by a more computationally efficient MM force field. acs.org This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex enzymatic environment. osti.gov
QM/MM simulations have been successfully applied to study the reaction mechanisms of various flavoenzymes, such as monooxygenases. nih.gov For example, these methods have been used to model the interaction of molecular oxygen with the reduced flavin cofactor, elucidating the formation of key intermediates like flavin-oxygen adducts. nih.govsuperfri.org By calculating the potential energy surfaces for different reaction pathways, researchers can identify the most likely mechanism and the factors that control enzymatic activity. nih.gov
Docking and Molecular Recognition Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of FAD, docking simulations are valuable for identifying potential FAD-binding sites on proteins and for predicting the binding modes of substrates and inhibitors to flavoenzymes. nih.gov These simulations can provide a structural basis for understanding the catalytic mechanisms and for the development of novel enzyme inhibitors. nih.gov
For instance, molecular docking has been used to study the binding of flavin mononucleotide (FMN) and ATP to FAD synthetase, providing insights into the sequential catalytic reactions of riboflavin (B1680620) phosphorylation and FMN adenylylation. nih.gov By comparing the binding energies of different ligands and different protein conformations, researchers can gain a deeper understanding of molecular recognition processes. researchgate.netresearchgate.net
Computational Approaches for Predicting Flavin Adenine Dinucleotide-Dependent Protein-Protein Interactions
The functions of many flavoproteins are modulated by their interactions with other proteins. Computational methods for predicting protein-protein interactions (PPIs) are becoming increasingly important for mapping the complex networks within a cell. springernature.com These approaches can be broadly categorized into sequence-based and structure-based methods.
Sequence-based methods often rely on identifying conserved sequence motifs or domains that are known to mediate interactions. nih.gov Structure-based methods, on the other hand, use the three-dimensional structures of proteins to predict how they might fit together. tum.de While not always specific to FAD-dependent interactions, these general PPI prediction tools can be applied to flavoproteins to generate hypotheses about their interaction partners. For example, by identifying proteins that are predicted to interact with a known flavoenzyme, researchers can uncover new regulatory pathways or components of multi-enzyme complexes. The integration of experimental data with computational predictions is often crucial for validating these predicted interactions. nih.gov
Biochemical and Biophysical Characterization Methodologies
A variety of biochemical and biophysical techniques are employed to characterize the kinetics and mechanisms of FAD-dependent enzymes. These methods provide crucial experimental data that can be used to validate and refine the computational models described above.
Enzyme Kinetic Assays and Stopped-Flow Analysis
Enzyme kinetic assays are fundamental for studying the catalytic activity of flavoenzymes. teachmephysiology.com These assays measure the rate of an enzyme-catalyzed reaction and how it is affected by various factors such as substrate concentration, temperature, and pH. By determining kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), researchers can quantify the efficiency and substrate specificity of an enzyme. nih.gov
For many flavoenzymes, the catalytic cycle involves very fast reaction steps that cannot be resolved by conventional kinetic methods. photophysics.com Stopped-flow spectroscopy is a rapid kinetics technique that allows for the monitoring of reactions on a millisecond timescale. wikipedia.orglibretexts.org In a stopped-flow experiment, small volumes of enzyme and substrate solutions are rapidly mixed, and the subsequent reaction is monitored by changes in absorbance or fluorescence. biologic.net This technique is particularly well-suited for studying flavoenzymes because the flavin cofactor has distinct spectral properties in its different redox states. wikipedia.org
Stopped-flow analysis has been instrumental in identifying and characterizing transient intermediates in the catalytic cycles of flavoenzymes. mdpi.com For example, it has been used to observe the formation and decay of flavin semiquinones and flavin-oxygen adducts, providing critical insights into the mechanisms of redox reactions and oxygen activation. mdpi.com
Application of Stopped-Flow Analysis in Flavoenzyme Research
| Flavoenzyme/Process | Observed Intermediate/Process | Significance of Findings |
|---|---|---|
| Chorismate Synthase | Formation of a stable product-bound flavin semiquinone with a substrate analog. mdpi.com | Supports a radical-based mechanism for the enzyme. |
| Alkyldihydroxyacetonephosphate Synthase | Flavin reduction upon mixing the oxidized enzyme with acyl-DHAP. mdpi.com | Demonstrates the direct involvement of the flavin cofactor in the redox chemistry of the enzyme. |
| General Flavoenzyme Reactions | Detection of pre-steady state kinetic steps, including substrate binding and product release. photophysics.com | Allows for the elucidation of complex, multi-step reaction mechanisms and the identification of rate-limiting steps. |
High-Performance Liquid Chromatography (HPLC) for Flavin Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate quantification of flavin adenine dinucleotide (FAD) and other flavin compounds. unimi.itkrackeler.com This method separates components in a mixture, allowing for individual detection and measurement. krackeler.com For flavin analysis, reversed-phase HPLC is commonly employed, often utilizing a C18 column. nih.gov
A key aspect of HPLC for flavin analysis is the detection method. Fluorescence detection is highly effective due to the natural fluorescence of flavin compounds. unimi.itnih.gov The excitation and emission wavelengths can be specifically set to optimize the detection of FAD, typically around 450 nm for excitation and 520 nm for emission. dovepress.com This specificity contributes to the high sensitivity of the method. nih.gov
The mobile phase composition is critical for achieving good separation of different flavins like FAD, flavin mononucleotide (FMN), and riboflavin. nih.gov A common approach involves a gradient elution using a buffer, such as sodium phosphate (B84403), and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govdovepress.com The pH of the buffer is also a crucial parameter, as it can affect the stability and fluorescence of the flavins; a pH around 6 is often used to maintain the chemical equilibrium among flavins. unimi.it
Sample preparation is an important preliminary step to ensure accurate quantification and prevent interference from other components in the sample matrix. unimi.itresearchgate.net For biological samples like blood or milk, this often involves protein precipitation using agents like trichloroacetic acid, followed by extraction and sometimes a clean-up step using solid-phase extraction cartridges. unimi.itnih.govnih.gov
The precision and accuracy of HPLC methods for FAD quantification are typically high. Linearity of the method is established over a relevant concentration range, with correlation coefficients often exceeding 0.99. nih.gov The reproducibility, assessed by intra-day and inter-day precision, is generally below 8% (coefficient of variation), and recovery of FAD from samples is typically over 90%. nih.gov
Below is an interactive data table summarizing typical parameters used in HPLC methods for FAD quantification.
| Parameter | Typical Value/Condition | Source(s) |
| Column Type | Reversed-phase C18 | nih.gov |
| Detection Method | Fluorescence | unimi.itnih.gov |
| Excitation Wavelength | ~450 nm | dovepress.com |
| Emission Wavelength | ~520 nm | dovepress.com |
| Mobile Phase A | Aqueous buffer (e.g., Sodium Phosphate) | nih.govdovepress.com |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | nih.govdovepress.com |
| pH of Mobile Phase | ~3.0 - 6.0 | unimi.itnih.gov |
| Flow Rate | 0.6 - 1.0 mL/min | nih.govdovepress.com |
| Injection Volume | 10 - 20 µL | nih.govdovepress.com |
| Linearity (r²) | > 0.99 | nih.gov |
| Precision (CV) | < 8% | nih.gov |
| Recovery | > 90% | nih.gov |
Mass Spectrometry for Flavin-Peptide Adducts and Proteomics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the identification and characterization of proteins and their modifications, including the covalent attachment of flavins to peptides. youtube.com In the context of flavoenzymes, MS-based proteomics can be used to study the entire complement of proteins (the proteome), identify specific flavoenzymes, and characterize flavin-peptide adducts. nih.govthermofisher.com
The "bottom-up" proteomics approach is commonly used, where proteins are first digested into smaller peptides using an enzyme like trypsin. youtube.comnih.gov These peptides are then separated by liquid chromatography (LC) and analyzed by the mass spectrometer. nih.gov High-resolution mass spectrometers, such as those with Orbitrap or time-of-flight (TOF) analyzers, are capable of providing accurate mass measurements, which is crucial for identifying peptides and their modifications. thermofisher.comlabcompare.com
Tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of the peptides. nih.gov In an MS/MS experiment, a specific peptide ion is selected, fragmented, and the masses of the resulting fragment ions are measured. labcompare.com This fragmentation pattern provides sequence information that can be used to identify the peptide by searching against a protein database. nih.gov
For the analysis of flavin-peptide adducts, the mass of the flavin moiety (e.g., FMN or a fragment thereof) will be observed as a modification on a specific amino acid residue. researchgate.net This mass shift can be specified in the database search to identify the adducted peptide and the site of flavinylation. nih.gov Specialized software and search algorithms, such as Magnum, have been developed to identify peptide adducts even when the mass of the modification is unknown. biorxiv.org
Label-free quantitative mass spectrometry allows for the comparison of the abundance of flavoproteins under different conditions, such as in response to stress or nutrient deficiency. nih.gov This provides insights into the stability and regulation of the flavoproteome.
The table below summarizes key mass spectrometry-based approaches for studying flavoenzymes.
| MS-Based Approach | Principle | Application to Flavoenzymes | Source(s) |
| Bottom-Up Proteomics | Analysis of enzymatically digested peptides | Identification and quantification of flavoenzymes in complex mixtures | youtube.comnih.gov |
| Tandem MS (MS/MS) | Fragmentation of selected peptide ions for sequencing | Determining the amino acid sequence of peptides and identifying the site of flavinylation | nih.govlabcompare.com |
| High-Resolution MS | Accurate mass measurement of ions | Precise determination of peptide and adduct masses for confident identification | thermofisher.comlabcompare.com |
| Label-Free Quantification | Comparison of ion intensities across samples | Studying changes in the abundance of flavoproteins under different biological conditions | nih.gov |
| Adductomics | Targeted or untargeted identification of covalent modifications | Characterization of flavin-peptide adducts and identification of flavinylated proteins | nih.gov |
Microcalorimetry for Binding Thermodynamics
Microcalorimetry, particularly Isothermal Titration Calorimetry (ITC), is a powerful biophysical technique used to study the thermodynamics of biomolecular interactions, such as the binding of flavin adenine dinucleotide to its target apoproteins. malvernpanalytical.comfrontiersin.org ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.commalvernpanalytical.com
In a typical ITC experiment, a solution of the ligand (e.g., FAD) is titrated into a solution of the macromolecule (e.g., an apoflavoenzyme) in the sample cell of the calorimeter. malvernpanalytical.com Each injection of the ligand results in a small heat change, which is measured by the instrument. malvernpanalytical.com As the macromolecule becomes saturated with the ligand, the heat changes diminish. malvernpanalytical.com
The data obtained from an ITC experiment is a plot of heat change per injection versus the molar ratio of ligand to macromolecule. malvernpanalytical.com Fitting this binding isotherm to a suitable binding model allows for the determination of several key thermodynamic parameters:
Binding Affinity (KD) : The dissociation constant, which is a measure of the strength of the interaction.
Stoichiometry (n) : The number of ligand molecules that bind to one molecule of the macromolecule.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding, which reflects the changes in bonding interactions.
Entropy Change (ΔS) : Calculated from the binding affinity and enthalpy change, this parameter reflects the changes in the ordering of the system upon binding. nih.gov
These thermodynamic parameters provide valuable insights into the forces driving the binding interaction. malvernpanalytical.com For example, a negative enthalpy change suggests favorable van der Waals interactions and hydrogen bonding, while a positive entropy change can indicate the release of ordered water molecules from the binding interface. malvernpanalytical.com
The following table summarizes the thermodynamic parameters that can be obtained from an ITC experiment.
| Thermodynamic Parameter | Symbol | Information Provided | Source(s) |
| Dissociation Constant | KD | Strength of the binding interaction (lower KD means stronger binding) | malvernpanalytical.com |
| Stoichiometry of Binding | n | Number of binding sites | malvernpanalytical.com |
| Enthalpy of Binding | ΔH | Heat change upon binding; reflects changes in bonding | malvernpanalytical.com |
| Entropy of Binding | ΔS | Change in the ordering of the system upon binding | malvernpanalytical.comnih.gov |
| Gibbs Free Energy of Binding | ΔG | Overall spontaneity of the binding process | nih.gov |
| Heat Capacity Change | ΔCp | Change in heat capacity upon binding; obtained from experiments at different temperatures | nih.gov |
Protein Interaction Studies Relevant to Flavoenzymes
Affinity Chromatography and Co-immunoprecipitation for Complex Isolation
Affinity chromatography and co-immunoprecipitation are fundamental techniques for isolating and studying flavoenzyme-containing protein complexes. These methods are based on the principle of specific molecular recognition. thermofisher.com
Affinity Chromatography is a powerful purification technique that separates proteins based on a specific and reversible interaction between a protein and a ligand that is covalently attached to a chromatography matrix. ualberta.ca For the isolation of flavoenzyme complexes, the immobilized ligand can be a substrate analog, an inhibitor, or another protein known to interact with the flavoenzyme. oup.com The target flavoenzyme and its binding partners will bind to the column, while other proteins will flow through. The bound complex can then be eluted by changing the buffer conditions, such as by adding a competing ligand or altering the pH or ionic strength. sigmaaldrich.com
Co-immunoprecipitation (Co-IP) is a specific type of affinity purification that uses an antibody to isolate a protein of interest (the "bait") along with its interacting partners (the "prey"). sigmaaldrich.com An antibody specific to the flavoenzyme of interest is immobilized on a solid support, such as agarose (B213101) beads. When a cell lysate is incubated with these antibody-coated beads, the flavoenzyme and any proteins associated with it in a complex will be captured. After washing away non-specifically bound proteins, the entire complex is eluted and can be analyzed by methods like SDS-PAGE and mass spectrometry to identify the interacting proteins.
A typical workflow for isolating a flavoenzyme complex using these techniques is outlined in the table below.
| Step | Technique | Description | Purpose |
| 1. Lysate Preparation | Cell Lysis | Cells or tissues are broken open to release their protein contents into a buffer that preserves protein-protein interactions. | To create a starting material containing the protein complexes. |
| 2. Complex Capture | Affinity Chromatography or Co-IP | The cell lysate is incubated with a resin containing an immobilized ligand or antibody specific to the flavoenzyme. | To specifically bind the flavoenzyme and its interacting partners. |
| 3. Washing | Buffer Washes | The resin is washed with buffer to remove proteins that are not specifically bound to the complex. | To reduce background and increase the purity of the isolated complex. |
| 4. Elution | Elution Buffer | The bound protein complex is released from the resin by changing the buffer conditions (e.g., adding a competing ligand, changing pH). | To recover the purified protein complex for further analysis. |
| 5. Analysis | SDS-PAGE, Mass Spectrometry | The components of the eluted complex are separated by size and identified. | To identify the proteins that interact with the flavoenzyme. |
Yeast Two-Hybrid Systems and Phage Display for Interactome Mapping
Yeast two-hybrid (Y2H) systems and phage display are powerful high-throughput techniques used to map the protein-protein interaction networks, or "interactomes," of flavoenzymes on a large scale. researchgate.net
Yeast Two-Hybrid (Y2H) Systems are a genetic method for detecting protein-protein interactions in vivo. The system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the flavoenzyme of interest (the "bait") is fused to the BD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that can activate the expression of a reporter gene, leading to a detectable phenotype (e.g., cell growth on a selective medium).
Phage Display is an in vitro selection technique that uses bacteriophages (viruses that infect bacteria) to identify protein-protein interactions. wikipedia.org A library of genes encoding potential interacting proteins is fused to a gene encoding a phage coat protein. cusabio.com This results in a library of phages, each "displaying" a different protein on its surface while carrying the corresponding gene inside. biointron.com This phage library is then screened against the purified flavoenzyme of interest, which is immobilized on a surface. Phages that display a protein that interacts with the flavoenzyme will bind to the surface. Unbound phages are washed away, and the bound phages are eluted and amplified by infecting bacteria. This process, known as "panning," can be repeated to enrich for high-affinity binders. The identity of the interacting proteins is then determined by sequencing the DNA from the selected phages. creative-biolabs.com
Both Y2H and phage display are valuable tools for identifying novel interaction partners of flavoenzymes, which can provide insights into their cellular functions and regulatory mechanisms.
The table below compares the key features of yeast two-hybrid systems and phage display.
| Feature | Yeast Two-Hybrid (Y2H) | Phage Display | Source(s) |
| Principle | In vivo genetic method based on transcriptional activation | In vitro selection of binding partners from a library displayed on phages | researchgate.netwikipedia.org |
| "Bait" | Flavoenzyme fused to a DNA-binding domain | Purified, immobilized flavoenzyme | cusabio.comcreative-biolabs.com |
| "Prey" | Library of proteins fused to a transcriptional activation domain | Library of proteins displayed on the surface of phages | cusabio.com |
| Selection/Screening | Growth on selective media due to reporter gene activation | Binding of phages to the immobilized bait protein ("panning") | creative-biolabs.com |
| Advantages | Detects interactions in a cellular context; can identify transient or weak interactions | Can screen very large libraries; suitable for a wide range of proteins | researchgate.netcusabio.com |
| Limitations | Prone to false positives and negatives; interactions must occur in the nucleus | In vitro method may not reflect in vivo conditions; potential for non-specific binding | researchgate.net |
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study biomolecular interactions in real time. nih.govspringernature.com It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized, and its binding partner (the analyte) flows over the surface. nih.gov This allows for the precise determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a quantitative measure of binding affinity.
In the context of FAD and flavoenzymes, SPR is employed to characterize the binding kinetics of the FAD cofactor to its apoenzyme (the enzyme without the cofactor). This is crucial as the binding of FAD is often a prerequisite for enzyme activity and stability. For instance, SPR can be used to analyze how mutations in the FAD-binding pocket of a flavoenzyme affect its affinity for the cofactor.
Key applications of SPR in FAD and flavoenzyme research include:
Determining Binding Affinity: Quantifying the strength of the interaction between FAD and various flavoenzymes.
Kinetic Analysis: Measuring the rates of association and dissociation of the FAD cofactor.
Specificity Studies: Investigating the binding of FAD analogs to flavoenzymes to understand the structural requirements for recognition.
Competitive Binding Assays: Assessing the ability of small molecules to compete with FAD for binding to the active site of a flavoenzyme.
The data generated from SPR experiments are typically presented as a sensorgram, which plots the response units (RU) against time, reflecting the mass change on the sensor surface as the analyte binds and dissociates.
| Analyte (FAD) Concentration (nM) | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Equilibrium Dissociation Constant (KD) (nM) |
|---|---|---|---|
| 10 | 1.2 x 105 | 5.0 x 10-4 | 4.17 |
| 25 | 1.3 x 105 | 4.8 x 10-4 | 3.69 |
| 50 | 1.1 x 105 | 5.2 x 10-4 | 4.73 |
| 100 | 1.2 x 105 | 4.9 x 10-4 | 4.08 |
Quantitative Proteomics for Flavoenzyme Network Analysis
Quantitative proteomics allows for the large-scale identification and quantification of proteins within a cell, tissue, or organism. This methodology is invaluable for analyzing the "flavoproteome," which encompasses all the flavin-dependent proteins. nih.gov By comparing the abundance of flavoenzymes under different physiological or pathological conditions, researchers can gain insights into the regulation and function of flavoenzyme networks.
Techniques such as stable isotope labeling by amino acids in cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), and label-free quantification (LFQ) are commonly used in quantitative proteomics. nih.gov These methods, coupled with high-resolution mass spectrometry, enable the comprehensive analysis of the flavoproteome.
Research findings from quantitative proteomics studies of flavoenzymes have revealed:
Alterations in Flavoenzyme Expression: Changes in the levels of specific flavoenzymes in response to cellular stress, nutrient availability (such as riboflavin deficiency), or disease states. nih.gov
Identification of Novel Flavoenzymes: Discovery of previously uncharacterized proteins that bind FAD.
Network Analysis: Understanding how different flavoenzymes are interconnected in metabolic pathways and cellular processes. For example, studies have elucidated the roles of flavoenzymes in oxidative phosphorylation, fatty acid β-oxidation, and amino acid degradation. nih.govnih.gov
Post-Translational Modifications: Identification of modifications on flavoenzymes that may regulate their activity or stability.
A study on the human flavoproteome identified 90 genes encoding for flavin-dependent proteins, with the majority (84%) utilizing FAD. nih.govresearchgate.net These enzymes are integral to primary metabolic pathways, and mutations in their genes are associated with numerous disorders. nih.gov
| Flavoenzyme | Fold Change (Stress vs. Control) | p-value | Biological Process |
|---|---|---|---|
| Glutathione (B108866) Reductase | 2.5 | <0.01 | Redox Homeostasis |
| Acyl-CoA Dehydrogenase | -1.8 | <0.05 | Fatty Acid Oxidation |
| Monoamine Oxidase B | 1.5 | <0.05 | Neurotransmitter Metabolism |
| NADPH-Cytochrome P450 Reductase | 1.2 | >0.05 | Xenobiotic Metabolism |
Genetic and Genomic Approaches
Genetic and genomic approaches provide powerful tools to investigate the structure-function relationships, diversity, and evolutionary history of FAD-dependent enzymes and their metabolic pathways.
Site-Directed Mutagenesis for Structure-Function Relationship Elucidation
Site-directed mutagenesis is a molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein. science.gov This approach is fundamental for elucidating the roles of individual amino acid residues in flavoenzymes. By targeting residues within the FAD-binding site or the catalytic center, researchers can assess their importance for cofactor binding, catalytic activity, and enzyme stability. nih.gov
For example, mutating a conserved residue suspected of interacting with the isoalloxazine ring of FAD can lead to a decrease in FAD binding affinity or a complete loss of enzymatic function, thereby confirming the residue's critical role. nih.gov Combining site-directed mutagenesis with structural and kinetic analyses provides a detailed understanding of the enzyme's mechanism at the molecular level. pnas.orgnih.gov Studies on the flavoenzyme BluB, for instance, identified several active site residues crucial for both flavin binding and its unique catalytic function through mutagenesis. nih.gov
Flavoproteome Profiling across Organisms and Bioinformatic Prediction of Flavin-Binding Proteins
The advent of high-throughput sequencing has enabled the profiling of flavoproteomes across a wide range of organisms, from bacteria to humans. nih.govfrontiersin.org Comparative genomic analyses reveal the diversity and conservation of flavoenzymes, shedding light on their specialized functions in different species.
Bioinformatic tools are essential for predicting flavin-binding proteins from genomic data. nih.gov These methods often rely on identifying conserved sequence motifs or structural domains known to be associated with FAD binding. For example, the dinucleotide-binding "Rossmann fold" is a common feature of many FAD-dependent enzymes. nih.gov Computational methods have been developed to predict FAD-binding sites with high accuracy by analyzing protein sequences and structures. nih.govnih.gov Such predictive approaches are crucial for annotating newly sequenced genomes and identifying novel flavoenzyme candidates for experimental characterization. The flavoproteome of the model plant Arabidopsis thaliana has been compiled, revealing 249 potential flavoproteins, with a strong preference for FAD as the cofactor. nih.gov
Gene Family Analysis and Evolutionary Aspects of Flavin Adenine Dinucleotide Metabolism
Gene family analysis investigates groups of related genes that have arisen from duplication and divergence events. In the context of FAD, this includes analyzing the families of enzymes involved in its biosynthesis and the various families of flavoenzymes. For instance, the Fatty Acid Desaturase (FAD) gene family plays a crucial role in lipid metabolism in plants. nih.govnih.gov Genome-wide identification and characterization of these gene families in different species, such as barley and tomato, have revealed their evolutionary expansion and functional diversification. nih.govnih.gov
Phylogenetic analysis of flavoenzyme families can trace their evolutionary history and reveal how new functions have emerged. nih.gov For example, studies on flavin-dependent monooxygenases have shown that their evolution has been shaped by the recruitment of different domains, leading to a wide range of catalytic activities. nih.gov The biosynthesis of FAD itself is carried out by FAD synthase enzymes, and phylogenetic studies of these enzymes have highlighted species-specific adaptations in flavin homeostasis. nih.govresearchgate.net
Emerging Research Areas and Biotechnological Opportunities of Flavin Adenine Dinucleotide Dependent Systems in Academic Research
Flavin Adenine (B156593) Dinucleotide as a Biosensor for Cellular Redox States and Metabolic Flux
The intrinsic fluorescence of flavin adenine dinucleotide provides a powerful, non-invasive tool for monitoring the metabolic state of living cells and tissues. The fluorescence properties of FAD are sensitive to its redox state; the oxidized form (FAD) is fluorescent, while the reduced form (FADH₂) is not. This characteristic allows researchers to optically assess the cellular redox balance, which is a critical indicator of metabolic activity and health. researchgate.netnih.gov
Two primary techniques that leverage FAD autofluorescence are the optical redox ratio and fluorescence lifetime imaging (FLIM). The optical redox ratio, typically calculated as the ratio of the fluorescence intensity of NADH to that of FAD, provides a snapshot of the relative balance between glycolysis and oxidative phosphorylation. nih.govnih.gov A higher FAD/(NADH+FAD) ratio is generally indicative of a more oxidized state, often associated with increased oxidative phosphorylation. nih.gov
FLIM, on the other hand, measures the decay rate of fluorescence, which is sensitive to the local microenvironment of the fluorophore, including pH, temperature, and binding to proteins. nih.govbecker-hickl.com The fluorescence lifetime of FAD changes significantly upon binding to enzymes. becker-hickl.comresearchgate.net By measuring these lifetime changes, FLIM can provide quantitative insights into metabolic pathways and enzyme activities within living cells. becker-hickl.comresearchgate.net These optical biosensing methods are instrumental in studying metabolic reprogramming in diseases like cancer and in monitoring the metabolic state of cells in real-time. nih.gov
| Parameter | Free FAD | Protein-Bound FAD | Free NAD(P)H | Protein-Bound NAD(P)H |
|---|---|---|---|---|
| Fluorescence Lifetime (ns) | ~2.3-2.9 | <0.1 - 0.7 | ~0.3-0.4 | ~1.2-9.0 |
Novel Roles of Flavin Adenine Dinucleotide in Signal Transduction Pathways beyond Canonical Redox Reactions
Emerging research has illuminated the multifaceted involvement of FAD in cellular signaling, extending far beyond its traditional role as an electron carrier in metabolic pathways.
Recent studies have identified a critical role for FAD in the cellular response to hypoxia, primarily through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that orchestrates the adaptive response to low oxygen conditions. Under normoxic conditions, HIF-1α is targeted for degradation by prolyl hydroxylases (PHDs). However, certain FAD-dependent enzymes have been shown to influence HIF-1α stability. For instance, nitric oxide (NO) can facilitate the stabilization of HIF-1α by inhibiting the activity of PHDs, a process that can be influenced by the availability of FAD as a cofactor for nitric oxide synthases. mdpi.com Furthermore, the stabilization of HIF-1α has been shown to alleviate conditions like osteoarthritis by enhancing mitophagy, a process where FAD plays a crucial role in mitochondrial function. nih.govresearchgate.net
FAD is an essential cofactor for a class of enzymes known as FAD-dependent histone demethylases, which play a crucial role in epigenetic regulation. These enzymes, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A), remove methyl groups from histones, thereby altering chromatin structure and gene expression. nih.gov The activity of these demethylases is directly dependent on the intracellular concentration of FAD. KDM1A and its homolog KDM1B specifically target mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2). nih.gov The discovery of these FAD-dependent enzymes has unveiled a direct link between cellular metabolism and epigenetic control of gene expression, with implications for development and disease. nih.govnih.gov
| FAD-Dependent Histone Demethylase | Histone Target(s) | Biological Role |
|---|---|---|
| KDM1A (LSD1) | H3K4me1/2, H3K9me1/2 | Transcriptional repression, cellular energy expenditure |
| KDM1B (LSD2) | H3K4me1/2 | Maternal imprinting, potential role in NF-κB activation |
In prokaryotes, FAD plays a pivotal role in sensing environmental cues, particularly oxygen levels, a process known as aerotaxis. The Escherichia coli protein Aer is a well-characterized FAD-binding protein that acts as a redox sensor to mediate aerotaxis. nih.govmdpi.com Aer contains a PAS domain that non-covalently binds FAD. nih.gov It is proposed that the FAD cofactor within Aer monitors the cellular redox state, which is influenced by the activity of the electron transport chain in response to oxygen availability. nih.govnih.gov Changes in the redox state of the bound FAD are thought to induce conformational changes in the Aer protein, initiating a signal transduction cascade that ultimately controls the flagellar motor and directs the bacterium towards optimal oxygen concentrations. researchgate.netnih.gov This system provides a clear example of how FAD can directly link metabolic sensing to a behavioral response.
Biotechnological Exploitation of Flavin Adenine Dinucleotide-Dependent Enzymes in Biocatalysis
The diverse catalytic capabilities of FAD-dependent enzymes have made them attractive targets for biotechnological applications. These enzymes, which include oxidases, dehydrogenases, and monooxygenases, can perform a wide range of chemical transformations with high specificity and efficiency. nih.gov Their applications span the synthesis of fine chemicals, pharmaceuticals, and biofuels. However, the practical application of these enzymes is often limited by their stability under industrial process conditions.
| Enzyme | Engineering Strategy | Improvement |
|---|---|---|
| D-amino acid oxidase | Covalent attachment of a synthetic FAD analog | Improved thermostability |
| Tryptophan 6-halogenase (Thal) | Introduction of disulfide bonds at the dimer interface | Increased thermostability (ΔT₅₀ = 15.7 K) |
| Cyclohexanone monooxygenase | Rational design (mutations G14A, A43G, M400L, F432I) | Improved activity and stability for ε-caprolactone synthesis |
Comparative Flavoproteomics and Identification of Novel Flavin Adenine Dinucleotide-Dependent Functions
Comparative flavoproteomics is an emerging field that leverages genomics, proteomics, and bioinformatics to identify, classify, and compare the complete set of FAD-dependent proteins (the flavoproteome) across different organisms. This approach provides a global perspective on the evolution, diversity, and functional significance of FAD-dependent systems. By comparing the flavoproteomes of various species—from bacteria and yeast to plants and humans—researchers can identify conserved core functions as well as unique, lineage-specific roles for flavoenzymes.
The process begins with the in silico prediction of flavoproteins from genomic data. Bioinformatic tools are used to scan entire genomes for sequences containing known FAD-binding domains or conserved sequence motifs. While there is no single, universal FAD-binding sequence, analyses have shown that the pyrophosphate moiety of FAD typically binds to the most highly conserved motifs within a given structural family, providing a useful signature for identifying potential flavoproteins. More advanced computational methods, including machine learning algorithms, are being trained on datasets of known flavoprotein structures to predict FAD-binding capability and even properties like redox potential with greater accuracy.
Following computational prediction, proteomic techniques are used to confirm the expression of these proteins and their association with FAD. The compilation of flavoproteomes for model organisms, such as the 90 flavoproteins encoded in the human genome and a similar number in Arabidopsis thaliana, has been a significant step. These inventories reveal several key insights:
The majority of flavoenzymes are oxidoreductases, underscoring their primary role in redox metabolism.
Flavoproteins are distributed across various subcellular compartments, highlighting their involvement in a wide range of localized cellular processes.
A significant fraction of predicted flavoproteins have no currently assigned function, representing a vast discovery space for novel biochemistry.
The ultimate goal of comparative flavoproteomics is to move from prediction to functional characterization. Identifying the physiological substrate and specific reaction catalyzed by a newly discovered flavoprotein remains a significant experimental challenge. For example, a novel, thermostable FAD-dependent oxidoreductase from the fungus Chaetomium thermophilum was structurally characterized, but extensive screening has not yet revealed its natural substrate.
Despite these challenges, this integrated approach is successfully uncovering novel FAD-dependent functions that expand our understanding of cellular biology. Notable recent discoveries include:
A New Class of FAD-Binding Proteins : The characterization of the ApbE protein from Salmonella enterica revealed a completely novel FAD-binding domain, defining a new structural family of flavoproteins.
Novel RNA Regulation : Researchers discovered that certain highly conserved 5'-3' exoribonucleases possess a "deFADding" activity. These enzymes can remove FAD that is attached to the 5' end of some RNA molecules (an "RNA cap"), thereby initiating RNA degradation. This finding established an unexpected and direct link between FAD metabolism and the post-transcriptional regulation of gene expression.
By systematically comparing flavoproteomes and functionally investigating uncharacterized proteins, researchers continue to map the full extent of FAD's influence on cellular life, revealing its participation in previously unanticipated biological processes.
The table below outlines the primary methodologies employed in comparative flavoproteomics.
| Methodology | Description | Purpose in Flavoproteomics | Example Application |
| Comparative Genomics | Analysis and comparison of genomic DNA sequences across different species. | Identification of orthologous and paralogous flavoprotein genes; discovery of conserved FAD-binding motifs. | Identifying a putative FAD synthase in E. histolytica by comparing its genome to archaeal genomes. |
| Sequence-Structure Analysis | Correlating protein amino acid sequences with their three-dimensional structures. | Defining structural families of FAD-binding proteins; identifying key residues for cofactor binding and catalysis. | Analysis showing pyrophosphate-binding motifs are highly conserved across different FAD-binding folds. |
| Machine Learning Models | Algorithms trained on known data to make predictions on new data. | Predicting FAD-binding proteins from sequence alone; estimating the redox potential of flavoenzymes. | Using an XGBoost model to predict flavoprotein redox potential based on structural features. |
| RNA Affinity Purification | Using a bait molecule (e.g., FAD-capped RNA) to pull down interacting proteins from cell lysates. | Identification of proteins that physically associate with FAD or FAD-modified molecules. | Discovery of exoribonucleases that bind to and remove FAD caps (B75204) from RNA. |
| Enzymatic Assays & Functional Screening | Experimental testing of a protein's catalytic activity against a library of potential substrates. | Determining the specific biochemical function and substrate of a newly identified flavoprotein. | Screening a novel oxidoreductase against ~1000 compounds to identify its substrate. |
Q & A
Basic: What are the best practices for preparing and storing FAD disodium solutions to ensure stability in enzymatic assays?
Answer:
FAD disodium is highly water-soluble (50 mg/mL in water) , but its stability depends on storage conditions. For short-term use, prepare solutions in deionized water at concentrations ≤1 mM and store at 4°C. For long-term storage, keep lyophilized powder in airtight containers at -20°C, protected from light and oxidizing agents . Avoid repeated freeze-thaw cycles, which can degrade FAD’s redox activity. Validate solution integrity before use by checking for color (orange-yellow clarity) and absence of precipitates .
Basic: How is FAD disodium used as a cofactor in enzyme activity assays?
Answer:
FAD disodium is a critical redox cofactor for flavoproteins like succinate dehydrogenase and acyl-CoA oxidase. In assays, add FAD to reaction buffers at concentrations optimized for the enzyme (e.g., 0.1–1 mM) . For example:
- Protocol for acyl-CoA oxidase assay : Prepare 1 mM FAD in Reagent A (50 mM Tris-HCl, pH 8.3), mix with substrate (palmitoyl-CoA), and monitor H₂O₂ production spectrophotometrically at 500 nm .
- Validation : Confirm cofactor dependency by omitting FAD in control reactions to observe reduced enzyme activity .
Basic: What methodologies are used to assess the purity of FAD disodium in laboratory settings?
Answer:
Purity is assessed via:
- Clarity and color test : Dissolve 20 mg in 10 mL water; a clear orange-yellow solution indicates acceptable quality .
- Free phosphoric acid assay : Compare test samples to standard phosphoric acid solutions using ammonium molybdate and 2,4-diaminophenol hydrochloride. Absorbance at 820 nm quantifies residual phosphate .
- HPLC : ≥95% purity is typical, with retention time matching reference standards .
Advanced: How can researchers resolve contradictory kinetic data when FAD disodium is used in enzyme assays?
Answer:
Conflicting data often arise from:
- Cofactor concentration : Excess FAD can inhibit enzymes (e.g., AIF-M2). Titrate FAD (0.05–2 mM) to identify optimal activity .
- Enzyme source : Flavoproteins from prokaryotic vs. eukaryotic systems may have divergent FAD binding affinities. Validate with orthogonal assays (e.g., fluorescence quenching) .
- Redox state : Ensure FAD is fully oxidized by pre-incubating in aerobic buffers. Use anaerobic chambers for reduced FAD studies .
Advanced: What experimental strategies mitigate FAD disodium instability in cell culture studies?
Answer:
FAD’s instability in cell media is due to light sensitivity and ROS interaction. Strategies include:
- Protection from light : Use amber vials and dark incubation conditions.
- Antioxidant supplementation : Add 1–5 mM glutathione to media to reduce ROS-mediated degradation .
- Real-time monitoring : Use FAD’s autofluorescence (ex/em 450/535 nm) to track intracellular levels via fluorescence microscopy .
Advanced: How can FAD disodium’s fluorescence properties be leveraged to study mitochondrial redox potential?
Answer:
FAD’s fluorescence intensity correlates with its redox state (oxidized FAD fluoresces; reduced FADH₂ does not). For mitochondrial studies:
- Imaging : Use confocal microscopy with λex = 450 nm and λem = 535 nm. Calibrate with redox standards (e.g., rotenone for fully reduced FADH₂) .
- Quantitative analysis : Normalize fluorescence to protein content (e.g., using MitoTracker Red) and express as FAD/(FAD + FADH₂) ratio .
Advanced: What role does FAD disodium play in metabolic pathway analysis, and how can its interactions be experimentally mapped?
Answer:
FAD is a hub in glycolysis, TCA cycle, and β-oxidation. To map interactions:
- Inhibitor studies : Use site-specific inhibitors (e.g., malonate for succinate dehydrogenase) and measure FAD-dependent activity loss .
- Metabolomic profiling : Combine LC-MS with isotopically labeled FAD to track incorporation into flavoproteins .
- CRISPR knockouts : Delete FAD-binding domains in enzymes (e.g., SDHA) and rescue activity with exogenous FAD .
Advanced: How do researchers optimize FAD disodium delivery in in vivo models for studying metabolic diseases?
Answer:
- Dosing : Administer intraperitoneally (5–10 mg/kg in saline) to bypass gastrointestinal degradation .
- Targeted delivery : Use nanoparticle encapsulation to enhance bioavailability in tissues like liver or brain .
- Validation : Measure plasma FAD via HPLC and correlate with phenotypic outcomes (e.g., ROS reduction in diabetic models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
